Product packaging for 1-nonyl-1H-indole(Cat. No.:CAS No. 1406828-59-8)

1-nonyl-1H-indole

Cat. No.: B1529408
CAS No.: 1406828-59-8
M. Wt: 243.4 g/mol
InChI Key: ZUPSYUPZEVMBDK-UHFFFAOYSA-N
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Description

1-Nonyl-1H-indole ( 1406828-59-8) is a synthetic indole derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C17H25N and a molecular weight of 243.39, this compound features a nonyl chain substituent on the indole nitrogen atom. The indole scaffold is a privileged structure in drug development, known for its versatile biological activities and its ability to interact with a wide array of biological targets . Researchers value this compound as a key intermediate for the design and synthesis of novel bioactive molecules. Indole derivatives have demonstrated a broad spectrum of pharmacological properties in research settings, including potent anticancer, antiviral, antimicrobial, anti-inflammatory, and antidiabetic activities . The structural modification at the N-1 position, such as the introduction of the nonyl group, is a common strategy to optimize the compound's physicochemical properties and enhance its interaction with therapeutic targets, such as enzymes and cellular receptors . This makes this compound a valuable building block for developing potential therapeutics for cancer, infectious diseases, neurological disorders, and metabolic conditions . This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Please refer to the available safety data for proper handling and storage recommendations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25N B1529408 1-nonyl-1H-indole CAS No. 1406828-59-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nonylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N/c1-2-3-4-5-6-7-10-14-18-15-13-16-11-8-9-12-17(16)18/h8-9,11-13,15H,2-7,10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPSYUPZEVMBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Nonyl 1h Indole and Its Analogues

Direct N-Alkylation Strategies for Indole (B1671886) Scaffolds

Direct N-alkylation of the indole ring is the most straightforward approach to synthesizing 1-nonyl-1H-indole. This involves the formation of a nitrogen-carbon bond between the indole nitrogen and the nonyl group. Various strategies have been developed to achieve this transformation, ranging from conventional methods to more sustainable and efficient green chemistry approaches.

Mechanistic Investigations of Conventional N-Alkylation with Nonyl Halides

The conventional method for the N-alkylation of indoles typically proceeds via a two-step, one-pot process. The first step involves the deprotonation of the indole's N-H bond using a strong base to form a nucleophilic indolide anion. Subsequently, this anion reacts with an alkyl halide, in this case, a nonyl halide such as 1-bromononane or 1-iodononane, in a nucleophilic substitution reaction.

Mechanistically, the reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) pathway. The rate of the reaction is dependent on the concentration of both the indolide anion and the nonyl halide. The use of a strong base is crucial for the complete deprotonation of the indole, which has a pKa of approximately 17 in dimethyl sulfoxide (DMSO). Sodium hydride (NaH) is a commonly employed base for this purpose, as it irreversibly deprotonates the indole to form the sodium salt and hydrogen gas, which bubbles out of the reaction mixture, driving the equilibrium forward.

The choice of solvent is also critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used as they can solvate the cation (e.g., Na+) without solvating the nucleophilic anion, thus enhancing its reactivity. The reaction is generally regioselective for the nitrogen atom over the C3 position due to the greater charge density on the nitrogen in the indolide anion.

A general procedure for the conventional N-alkylation of indole with a nonyl halide is presented in the table below.

StepProcedure
1. Deprotonation Indole is dissolved in a dry, polar aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen, argon). Sodium hydride (typically 1.1-1.2 equivalents) is added portion-wise at a reduced temperature (e.g., 0 °C). The mixture is stirred for a period (e.g., 30-60 minutes) to allow for complete deprotonation, evidenced by the cessation of hydrogen gas evolution.
2. Alkylation A nonyl halide (e.g., 1-bromononane, 1-iodononane), typically 1.0-1.2 equivalents, is added to the solution of the indolide anion. The reaction mixture is then allowed to warm to room temperature or gently heated to facilitate the SN2 reaction. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC).
3. Work-up Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Application of Phase-Transfer Catalysis in N-Alkylation Reactions

Phase-transfer catalysis (PTC) offers a greener and often more efficient alternative to conventional N-alkylation methods. This technique facilitates the reaction between reactants located in different phases (typically an aqueous phase and an organic phase) through the use of a phase-transfer catalyst. For the N-alkylation of indole, the indole and the nonyl halide are dissolved in a water-immiscible organic solvent, while an inorganic base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is dissolved in an aqueous phase.

The mechanism of PTC in this context involves the phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), which is soluble in both phases. The catalyst's cation pairs with the hydroxide ion from the aqueous phase and transports it into the organic phase. Here, the hydroxide deprotonates the indole to form the indolide anion. This anion then pairs with the catalyst's cation, making it soluble and highly reactive in the organic phase, where it readily reacts with the nonyl halide. After the reaction, the catalyst cation, now paired with the halide anion, returns to the aqueous phase to repeat the cycle.

The advantages of PTC include the use of inexpensive and less hazardous inorganic bases, the avoidance of dry solvents, and often milder reaction conditions. A study on the N-alkylation of ethanolamine with nonyl bromide under PTC conditions reported a yield of approximately 70% researchgate.net. While this is not for indole specifically, it demonstrates the feasibility of using PTC for the N-alkylation with long-chain alkyl halides.

ParameterDescription
Organic Phase Indole and 1-bromononane in a solvent like toluene or dichloromethane.
Aqueous Phase Concentrated solution of an inorganic base (e.g., 50% NaOH or KOH).
Catalyst Quaternary ammonium salt (e.g., Tetrabutylammonium bromide - TBAB).
Temperature Typically room temperature to moderate heating (e.g., 60-90 °C).
Reaction Time Generally a few hours.
Yield Moderate to high yields are often achieved.

Sustainable and Green Chemistry Approaches in N-Alkylation

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the N-alkylation of indoles, this has led to the exploration of solvent-free conditions, microwave-assisted synthesis, and mechanochemistry.

Performing reactions without a solvent, or under "neat" conditions, offers numerous green advantages, including reduced waste, lower costs, and simplified work-up procedures. For the N-alkylation of indole, a solvent-free approach would involve mixing the indole, a nonyl halide, and a solid base, often with gentle heating to create a molten state where the reaction can occur. In some cases, the reaction can be carried out on a solid support. For instance, the synthesis of 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles has been achieved by reacting indole with various aldehydes under neat conditions at 100 °C nih.gov. This demonstrates the potential for solvent-free conditions in indole functionalization.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govanton-paar.commdpi.comresearchgate.netnih.gov Microwave irradiation directly heats the reactants and solvent, leading to a rapid increase in temperature and often significantly reduced reaction times compared to conventional heating. For the N-alkylation of indoles, microwave-assisted methods can be performed with or without a solvent. In a solvent-free approach, the reactants are mixed with a solid base and irradiated with microwaves. Alternatively, a minimal amount of a high-boiling polar solvent can be used to efficiently absorb microwave energy. This technique often leads to higher yields and cleaner reactions in a fraction of the time required for traditional methods.

The table below outlines a general procedure for the microwave-assisted synthesis of N-alkylated indoles.

ParameterTypical Conditions
Reactants Indole, Nonyl Halide, Base (e.g., K2CO3, Cs2CO3)
Solvent Often solvent-free or a few drops of a high-boiling polar solvent (e.g., DMF, NMP)
Microwave Power Typically in the range of 100-300 W
Temperature Can reach high temperatures rapidly (e.g., 100-150 °C)
Reaction Time Usually in the range of a few minutes
Yield Often high to excellent

Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical reactions. This solvent-free technique is highly efficient and environmentally friendly. In a typical mechanochemical synthesis of this compound, solid indole, a solid base (like KOH or K2CO3), and liquid 1-bromononane would be placed in a milling jar with grinding balls. The high-energy collisions during milling provide the activation energy for the reaction. This method avoids the need for bulk solvents and can often be performed at room temperature, further enhancing its green credentials. While specific examples for the mechanosynthesis of this compound are not prevalent in the literature, the N-alkylation of other heterocycles, such as imides, has been successfully demonstrated using this technique.

Transition Metal-Catalyzed Indole N-H Functionalization for this compound

The direct functionalization of the indole N-H bond using transition metal catalysts is a powerful and atom-economical approach for synthesizing N-alkylated indoles like this compound. Palladium and copper complexes are particularly prominent in this field, offering distinct advantages in terms of efficiency, selectivity, and substrate scope. chemrxiv.org

Palladium catalysts have become versatile tools for N-alkylation reactions due to their high efficiency and ability to function under mild conditions. chemrxiv.org The N-arylation of indoles using palladium catalysts with bulky, electron-rich phosphine ligands is a well-established method. organic-chemistry.org This methodology can be extended to N-alkylation for the synthesis of this compound. Typically, a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is combined with a supporting phosphine ligand to enable the coupling of indole with a nonyl electrophile, such as 1-bromononane or nonyl triflate.

Key components of this catalytic system often include:

Palladium Source: Pd₂(dba)₃ or palladium(II) acetate (Pd(OAc)₂).

Ligand: Bulky, electron-rich phosphines are crucial for promoting the reaction and preventing side reactions.

Base: A base such as sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) is required to deprotonate the indole nitrogen, facilitating the catalytic cycle. organic-chemistry.org

Solvent: Anhydrous, non-polar solvents like toluene or dioxane are commonly used.

Another advanced palladium-catalyzed approach is the aza-Wacker reaction, which involves the aminopalladation of an alkene. nih.gov In the context of this compound synthesis, this strategy could utilize 1-nonene as the alkyl source. The reaction proceeds via Markovnikov selective olefin functionalization, using a palladium catalyst and an oxidant, to form the C-N bond. nih.gov

Copper-catalyzed N-alkylation, an extension of the classic Ullmann condensation, offers a more economical and environmentally friendly alternative to palladium-based systems. researchgate.netresearchgate.net These reactions are effective for creating C-N bonds between indoles and various alkylating agents. researchgate.net For the synthesis of this compound, this would typically involve the reaction of indole with a nonyl halide (e.g., 1-iodononane or 1-bromononane) in the presence of a copper catalyst.

Common features of copper-catalyzed N-alkylation include:

Copper Source: Copper(I) iodide (CuI), copper(I) oxide (Cu₂O), or copper(II) acetate (Cu(OAc)₂) are frequently used catalysts.

Ligand: While some reactions can proceed without a ligand, the use of ligands such as diamines or amino acids can significantly improve reaction rates and yields.

Base: A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential for the reaction.

Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed.

Recent advancements have introduced metallaphotoredox strategies that combine copper catalysis with visible-light photoredox catalysis. This dual catalytic system can activate alkyl halides, including primary, secondary, and tertiary bromides, for N-alkylation at room temperature, overcoming the high activation barriers associated with traditional thermal methods. princeton.edu

Novel Catalytic Systems and Methodological Advancements for this compound Formation

Beyond traditional transition metal catalysis, research has expanded into novel catalytic systems to improve the efficiency, selectivity, and sustainability of N-alkylation reactions. These include organocatalysis and the development of sophisticated one-pot synthetic pathways. mdpi.comnih.gov

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering a metal-free alternative to traditional methods. In the context of indole alkylation, chiral amines or phosphoric acids have been employed to achieve high levels of enantioselectivity. mdpi.comorganic-chemistry.org For instance, imidazolidinone catalysts have been shown to be highly effective in the enantioselective alkylation of indoles. organic-chemistry.orgprinceton.edu These catalysts work by lowering the LUMO of an α,β-unsaturated aldehyde via the reversible formation of an iminium ion, facilitating the nucleophilic attack of indole. organic-chemistry.org While often focused on generating stereocenters, the principles of organocatalysis can be applied to the direct N-alkylation of the indole ring with a suitable nonyl electrophile, activated by the catalyst.

Cascade reactions, where multiple bond-forming events occur sequentially in a single pot, provide a highly efficient route to complex molecules from simple starting materials. nih.govorganic-chemistry.org These processes minimize waste by reducing the need for purification of intermediates. One-pot syntheses of N-functionalized indoles have been developed that combine several reaction steps. For example, a palladium-catalyzed cascade Tsuji-Trost reaction followed by a Heck coupling has been used to synthesize indole-3-acetic acid derivatives from N-tosyl o-bromoanilines and an appropriate coupling partner. organic-chemistry.org

Optimization of Reaction Parameters and Yield Enhancement Strategies

The success of any synthetic method hinges on the careful optimization of reaction parameters to maximize product yield and minimize side reactions. For the synthesis of this compound, several factors must be considered. researchgate.netacs.org

Key parameters for optimization include:

Catalyst and Ligand: The choice of metal and the steric and electronic properties of the ligand are critical. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands often give the best results. organic-chemistry.org

Base: The strength and solubility of the base can significantly influence the reaction rate. Strong, non-nucleophilic bases like NaOt-Bu are often effective, but milder bases like K₃PO₄ may be necessary for substrates with sensitive functional groups. organic-chemistry.org

Solvent: The solvent affects the solubility of reactants and the stability of catalytic intermediates.

Temperature: While milder conditions are generally preferred, some reactions may require elevated temperatures to proceed at a reasonable rate.

Reactant Stoichiometry: The ratio of indole to the alkylating agent can be adjusted to optimize for conversion and minimize the formation of byproducts.

The following table illustrates a hypothetical optimization study for the copper-catalyzed N-alkylation of indole with 1-bromononane, based on general principles found in the literature.

EntryCatalyst (mol%)LigandBase (equiv.)SolventTemperature (°C)Yield (%)
1CuI (10)NoneK₂CO₃ (2)DMF11045
2Cu₂O (10)NoneK₂CO₃ (2)DMF11052
3CuI (10)L-proline (20)K₂CO₃ (2)DMSO11078
4CuI (10)L-proline (20)Cs₂CO₃ (2)DMSO11085
5CuI (5)L-proline (10)Cs₂CO₃ (2)DMSO11082
6CuI (10)L-proline (20)Cs₂CO₃ (2)DMSO9075

This systematic approach to optimization is crucial for developing robust and high-yielding synthetic routes to this compound and its derivatives. organic-chemistry.orgresearchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of N-alkylindoles, such as this compound, typically involves a combination of chromatographic and crystallization methods to remove unreacted starting materials, reagents, and byproducts. Given the nonpolar nature of the nonyl side chain, these compounds are generally amenable to purification techniques that exploit differences in polarity.

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)

Chromatographic techniques are indispensable for the purification of this compound and its synthetic intermediates. The choice between column chromatography and High-Performance Liquid Chromatography (HPLC) often depends on the scale of the purification and the required level of purity.

Column Chromatography:

For laboratory-scale synthesis, silica gel column chromatography is a widely used and effective method for the purification of N-alkylindoles. The separation is based on the differential adsorption of the components of the mixture onto the polar silica gel stationary phase. Less polar compounds, such as this compound, have a weaker interaction with the silica gel and therefore elute faster with a nonpolar mobile phase.

The selection of the eluent system is critical for achieving good separation. A common approach for N-alkylindoles involves using a mixture of a nonpolar solvent, such as hexane or petroleum ether, and a slightly more polar solvent, like ethyl acetate or dichloromethane. The polarity of the eluent is gradually increased to first elute the desired nonpolar product and then the more polar impurities. For N-alkyl-2-phenylindoles, purification is often achieved using flash column chromatography on silica gel with a hexane/ethyl acetate eluent system. In many reported syntheses of indole derivatives, crude products are purified by column chromatography using a petroleum ether/ethyl acetate mixture as the eluent.

Table 1: Illustrative Column Chromatography Parameters for N-Alkylindole Analogs

ParameterValue/Description
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient (e.g., starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate) or Petroleum Ether/Ethyl Acetate
Typical Eluent Ratio Ratios ranging from 99:1 to 90:10 (Hexane:Ethyl Acetate) are often effective for eluting N-alkylindoles.
Loading Technique The crude product is typically dissolved in a minimal amount of a nonpolar solvent (e.g., dichloromethane or the initial eluent) and loaded onto the column.
Fraction Collection Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC):

For analytical purposes and for obtaining very high purity samples, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is polar. This is particularly suitable for separating N-alkylindoles due to the hydrophobicity of the alkyl chain.

The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve efficient separation of compounds with a wide range of polarities. The nonpolar this compound will be strongly retained on the nonpolar stationary phase and will elute at a higher concentration of the organic solvent.

Table 2: General RP-HPLC Parameters for the Analysis of N-Alkylindoles

ParameterValue/Description
Stationary Phase C18 or C8 bonded silica
Mobile Phase A Water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape)
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient elution (e.g., starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over the run)
Detection UV detection at a wavelength where the indole ring absorbs (typically around 220 nm and 280 nm)
Flow Rate Typically 0.5 - 2.0 mL/min for analytical columns

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for the final purification of solid compounds, including this compound if it is a solid at room temperature, or its solid derivatives. Recrystallization can yield highly pure crystalline material by separating the desired compound from soluble impurities.

The key to successful recrystallization is the selection of an appropriate solvent or solvent system. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For nonpolar compounds like this compound, a range of organic solvents can be screened.

Commonly used solvents for the recrystallization of indole derivatives include ethanol, methanol, hexane, and mixtures such as ethanol/water or hexane/ethyl acetate. For N-alkylindoles with long alkyl chains, which tend to be less crystalline, a mixed solvent system is often beneficial. The compound is dissolved in a small amount of a "good" solvent (in which it is highly soluble), and then a "poor" solvent (in which it is less soluble) is added dropwise until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can induce the formation of pure crystals.

Table 3: Potential Recrystallization Solvents for this compound and its Analogs

Solvent/Solvent SystemRationale for Selection
Hexane Suitable for nonpolar compounds. The solubility of this compound is expected to be high in hot hexane and significantly lower at room temperature or below.
Ethanol or Methanol These polar protic solvents may be suitable, especially if the indole derivative has some polar functional groups. Solubility differences between hot and cold solutions can be significant.
Ethanol/Water A mixed solvent system where water acts as an anti-solvent. The compound is dissolved in hot ethanol, and water is added until turbidity is observed.
Hexane/Ethyl Acetate A mixture of a nonpolar and a moderately polar solvent that can be fine-tuned to achieve the desired solubility profile for effective recrystallization.

The process of purification and isolation is a critical step in the synthesis of this compound. A combination of chromatographic methods for initial purification followed by recrystallization for final polishing is a common and effective strategy to obtain the compound in high purity, which is essential for its accurate characterization and further investigation.

Comprehensive Spectroscopic and Advanced Analytical Characterization of 1 Nonyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

The structural assignment of 1-nonyl-1H-indole is unequivocally established through the analysis of its proton (¹H) and carbon-13 (¹³C) NMR spectra. The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule.

For the parent indole (B1671886) structure, characteristic signals are observed in the aromatic region of the ¹H NMR spectrum. hmdb.cahmdb.ca The ¹³C NMR spectrum of indole shows distinct resonances for each of its eight carbon atoms. chemicalbook.com The attachment of the nonyl group to the indole nitrogen at position 1 (N-1) induces specific shifts in the NMR signals of both the indole ring and the alkyl chain, allowing for precise structural confirmation.

The following tables summarize the expected chemical shifts for this compound, based on the known data for indole and related N-alkylated indole derivatives. mdpi.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 (Indole)~7.0-7.2d~3.1
H-3 (Indole)~6.4-6.6d~3.1
H-4 (Indole)~7.5-7.7d~8.0
H-5 (Indole)~7.0-7.2t~7.5
H-6 (Indole)~7.0-7.2t~7.5
H-7 (Indole)~7.5-7.7d~8.0
N-CH₂ (Nonyl)~4.1-4.3t~7.2
N-CH₂-CH₂ (Nonyl)~1.7-1.9quintet~7.5
(CH₂)₆ (Nonyl)~1.2-1.4m-
CH₃ (Nonyl)~0.8-0.9t~7.0

Note: Predicted values are based on general principles and data for similar structures. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Indole)~128.0-129.0
C-3 (Indole)~101.0-102.0
C-3a (Indole)~128.5-129.5
C-4 (Indole)~121.0-122.0
C-5 (Indole)~120.0-121.0
C-6 (Indole)~119.0-120.0
C-7 (Indole)~109.0-110.0
C-7a (Indole)~136.0-137.0
N-C H₂ (Nonyl)~46.0-47.0
N-CH₂-C H₂ (Nonyl)~31.0-32.0
Other CH₂ (Nonyl)~22.0-30.0
C H₃ (Nonyl)~14.0

Note: Predicted values are based on general principles and data for similar structures. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

To further confirm the structure and unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. slideshare.netharvard.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between H-2 and H-3 of the indole ring, as well as between adjacent methylene (B1212753) protons within the nonyl chain. sdsu.eduprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.eduprinceton.edu This is crucial for assigning the carbon signal for each protonated carbon in the molecule by linking the previously assigned proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly powerful for identifying quaternary carbons (which have no attached protons) and for confirming the connection of the nonyl chain to the indole nitrogen. For instance, a key HMBC correlation would be observed between the N-CH₂ protons of the nonyl group and the C-2 and C-7a carbons of the indole ring. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This can provide conformational information and further confirm spatial relationships within the molecule.

Together, these 2D NMR techniques provide a comprehensive and interlocking network of data that leaves no ambiguity in the structural elucidation of this compound. slideshare.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. innovareacademics.in It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. innovareacademics.in This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₇H₂₅N), HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass. chemrxiv.org The ability of HRMS to provide high mass resolution and accuracy is critical for confirming the identity of newly synthesized compounds and for screening for known compounds in complex samples. researchgate.net

Interactive Data Table: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₇H₂₅N
Calculated Monoisotopic Mass243.1987
Ionization ModeESI+
Adduct[M+H]⁺
Calculated m/z244.2060

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. innovatechlabs.com In GC, a sample is vaporized and passed through a long column, which separates the components based on their boiling points and interactions with the column's stationary phase. epa.gov As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum.

For this compound, GC-MS is an excellent method for assessing its purity. A pure sample will ideally show a single peak in the gas chromatogram at a specific retention time. innovatechlabs.com The mass spectrum of this peak would correspond to the fragmentation pattern of this compound, with a molecular ion peak (M⁺) at m/z 243. The presence of other peaks in the chromatogram would indicate impurities, which can then be identified by their respective mass spectra. sigmaaldrich.comcore.ac.uk The technique is highly sensitive and can detect impurities at very low levels. innovatechlabs.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for analyzing compounds that are not sufficiently volatile or stable for GC-MS. measurlabs.comrsc.org It combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. emerypharma.comcreative-proteomics.com

LC-MS is the method of choice for analyzing this compound in complex matrices, such as biological fluids or environmental samples. measurlabs.comrsc.org The liquid chromatography step separates the target analyte from other components in the mixture. emerypharma.com The eluent from the LC column is then introduced into the mass spectrometer, where the compound is ionized and detected. emerypharma.com Techniques like tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and sensitivity, allowing for the quantification of trace amounts of the compound in a complex background. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes. The spectrum of this compound is expected to be a composite of the vibrations from the indole ring and the attached nonyl chain.

The n-nonyl group, being a long-chain alkane, will produce distinct signals corresponding to C-H stretching and bending vibrations. Strong absorptions due to asymmetric and symmetric stretching of C-H bonds in the methylene (CH₂) and methyl (CH₃) groups are predicted in the 2850-3000 cm⁻¹ region. uobabylon.edu.iqlibretexts.orglibretexts.orgorgchemboulder.com Additionally, a characteristic C-H rocking vibration associated with long alkyl chains (-(CH₂)n- where n ≥ 4) is anticipated around 720-725 cm⁻¹. libretexts.orgorgchemboulder.com

The indole moiety will contribute several characteristic bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, distinguishing them from their aliphatic counterparts. uobabylon.edu.iqlibretexts.org The spectrum will also feature C=C stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ range. uobabylon.edu.iq Vibrational modes such as ring breathing and in-plane and out-of-plane C-H bending are also characteristic of the indole structure. researchgate.netijrar.org Unlike unsubstituted indole, this compound will lack the characteristic N-H stretching band typically seen around 3400-3500 cm⁻¹.

Raman spectroscopy would complement the IR data. The aromatic ring breathing modes of indole, such as the peak around 1010 cm⁻¹, are typically strong and readily identifiable in Raman spectra. researchgate.net The aliphatic C-H stretching and bending modes from the nonyl chain would also be visible.

A summary of the expected prominent vibrational bands is presented below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H StretchIndole Ring3100 - 3000IR & Raman
Aliphatic C-H Stretch (asym & sym)Nonyl Chain (CH₂, CH₃)2960 - 2850IR & Raman
Aromatic C=C StretchIndole Ring1600 - 1450IR & Raman
Aliphatic C-H Bend (Scissoring)Nonyl Chain (CH₂)1470 - 1450IR & Raman
Indole Ring BreathingIndole Ring~1010Raman
C-H Rocking (Long Chain)Nonyl Chain (-(CH₂)n-)725 - 720IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insight into its system of conjugated π-electrons. The UV-Vis spectrum of this compound is dominated by the chromophore of the indole ring. The attachment of the nonyl group, an alkyl chain, is not expected to significantly alter the primary electronic transitions, as it does not participate in conjugation and acts as a simple auxochrome.

The indole spectrum is characterized by two main absorption bands originating from π-π* transitions. whiterose.ac.ukuomustansiriyah.edu.iq

The ¹Lₐ band is a high-energy, intense absorption typically found at shorter wavelengths.

The ¹Lₑ band , at longer wavelengths, is of lower intensity and often displays a vibrational fine structure. This band is more sensitive to substitution and solvent environment.

For N-alkylindoles, these transitions remain the dominant features. nih.govresearchgate.net The absorption maxima (λₘₐₓ) are expected to be similar to those of indole itself, which absorbs around 260-290 nm. libretexts.org Any shift caused by the nonyl group would be minimal. The primary utility of UV-Vis in this context is to confirm the integrity of the indole aromatic system. The intensity of the absorption is directly proportional to the concentration of the compound in a solution, as described by the Beer-Lambert Law. libretexts.org

X-ray Diffraction (XRD) for Single-Crystal Structural Determination and Intermolecular Interactions

X-ray Diffraction (XRD) on a single crystal provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including molecular conformation and intermolecular packing forces. While specific, experimentally determined crystal structure data for this compound is not readily found in the reviewed literature, a hypothetical structure can be proposed based on known chemical principles.

The indole ring system is inherently planar. It is expected that in a crystal structure of this compound, the nine atoms of the bicyclic indole core would lie in the same plane. The n-nonyl chain, composed of sp³-hybridized carbon atoms, is flexible. It would likely adopt a low-energy, extended (all-trans) conformation to minimize steric hindrance, extending away from the plane of the indole ring.

In the solid state, molecules of this compound would pack in a manner that maximizes stabilizing intermolecular forces. Given the absence of strong hydrogen bond donors or acceptors (like the C=O groups found in 1-nonyl-2,3-dihydro-1H-indole-2,3-dione), the packing would be governed by weaker interactions. uobabylon.edu.iqlibretexts.org

Two primary interactions are expected:

π-Stacking: The planar, electron-rich indole rings are likely to arrange in parallel or offset face-to-face stacks. This interaction is a significant organizing force for many aromatic compounds.

Van der Waals Forces: The long nonyl chains would interact with each other through van der Waals forces. These interactions would likely lead to the segregation of the molecules into distinct regions: polar aromatic layers composed of the indole headgroups and nonpolar aliphatic layers formed by the interlocking of the nonyl tails, similar to structures observed in lipids or other amphiphilic molecules.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is then compared to the theoretical composition calculated from the proposed chemical formula to validate its empirical formula.

The chemical formula for this compound is C₁₇H₂₅N. The theoretical elemental composition is calculated based on the atomic masses of carbon (C ≈ 12.011 u), hydrogen (H ≈ 1.008 u), and nitrogen (N ≈ 14.007 u). The total molar mass is approximately 243.40 g/mol . nih.govnih.gov An experimental analysis of a pure sample of this compound should yield mass percentages that closely match these theoretical values. willametteleadershipacademy.net

ElementAtomic Mass (u)Atoms per MoleculeTotal Mass per Mole ( g/mol )Mass Percentage (%)
Carbon~12.01117204.18783.89%
Hydrogen~1.0082525.20010.35%
Nitrogen~14.007114.0075.76%
Total --~243.394 100.00%

Theoretical and Computational Chemistry Studies on 1 Nonyl 1h Indole

Conformational Analysis and Energy Landscapes of the Nonyl Alkyl Chain

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational techniques designed to study large molecular systems and their dynamic behavior. cnrs.fruni-tuebingen.deresearchgate.net Unlike quantum methods, MM uses classical physics and force fields to calculate the potential energy of a system as a function of its atomic coordinates. uni-tuebingen.de MD simulations use these forces to calculate the trajectories of atoms over time, providing a view of the molecule's motion and conformational changes. researchgate.netimperial.ac.uk

For 1-nonyl-1H-indole, MD simulations would be the ideal tool to explore the conformational space of the nonyl chain. Such simulations could reveal:

The most populated conformations of the chain in different environments (e.g., in a vacuum, in a solvent).

The flexibility and dynamics of the chain, including the rates of interconversion between different conformers.

How the chain might fold or extend to interact with other molecules or surfaces.

While specific MD studies on this compound are lacking, crystallographic data on related compounds consistently show the nonyl chain in a fully extended, all-trans conformation, which represents a potential energy minimum. iucr.orgiucr.org MD simulations would be able to sample not just this minimum but also other higher-energy folded conformers that may be accessible at room temperature. cnrs.fr

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a specific geometric parameter, such as a dihedral angle, is systematically varied. researchgate.net This method is used to locate energy minima (stable conformers) and transition states (energy maxima) and to determine the energy barriers for rotation around a bond. researchgate.netchemrxiv.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict chemical reactivity based on the interaction of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comlibretexts.org The energy and localization of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). pku.edu.cn

For this compound, the frontier orbitals are expected to be primarily located on the indole (B1671886) ring system, which is the electronically active part of the molecule. The long nonyl chain is an electron-donating alkyl group but is expected to have only a minor perturbing effect on the energies of the HOMO and LUMO. rsc.org

HOMO: The HOMO of an indole derivative is typically a π-orbital distributed across the indole ring. Its energy is related to the ionization potential and indicates the molecule's ability to donate electrons in a reaction. The indole ring is known to be electron-rich and readily undergoes electrophilic substitution. pageplace.de

LUMO: The LUMO is also a π*-orbital, and its energy relates to the electron affinity. This orbital determines where an incoming nucleophile would most likely attack.

The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. pku.edu.cn DFT calculations are well-suited for determining the energies and shapes of these frontier orbitals. rsc.orgacs.org

Orbital Description Implication for Reactivity
HOMO Highest Occupied Molecular Orbital; typically localized on the electron-rich indole ring.Site of electron donation; attacked by electrophiles. The energy level indicates nucleophilicity. pku.edu.cn
LUMO Lowest Unoccupied Molecular Orbital; typically a π* anti-bonding orbital on the indole ring.Site of electron acceptance; attacked by nucleophiles. The energy level indicates electrophilicity. pku.edu.cn
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap suggests higher polarizability and greater chemical reactivity.

HOMO-LUMO Gap Analysis and Electron Transfer Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. chalcogen.ro The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical reactivity and kinetic stability. chalcogen.rofrontiersin.org A smaller gap suggests that the molecule can be easily excited and is generally more reactive. frontiersin.org

Computational studies, often employing Density Functional Theory (DFT) with basis sets like B3LYP/6-311+G(d,p), are used to calculate the energies of these frontier orbitals. frontiersin.org For indole derivatives, the HOMO is typically localized on the electron-rich pyrrole (B145914) moiety, while the LUMO is distributed over the entire bicyclic system. imist.ma The introduction of an alkyl substituent, such as the nonyl group at the N-1 position, can influence the electronic properties. While a comprehensive study specifically on this compound's HOMO-LUMO gap is not widely documented, general trends for N-alkylindoles suggest that the alkyl group can have a modest effect on the frontier orbital energies. researchgate.net

For a related compound, 1-nonyl-2,3-dihydro-1H-indole-2,3-dione, the calculated HOMO-LUMO energy gap was found to be 3.8918 eV. researchgate.net This value provides an approximation of the electronic stability. The HOMO-LUMO gap is a key parameter in understanding intramolecular charge transfer (ICT), a process where an electron is transferred from a donor to an acceptor part of the same molecule upon photoexcitation. chalcogen.ro The analysis of frontier orbitals helps in predicting the charge transfer characteristics within the molecule. iarjset.com

Table 1: Representative Calculated Frontier Orbital Energies and Gaps for Indole Derivatives

Compound/SystemHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Computational MethodReference
1-nonyl-2,3-dihydro-1H-indole-2,3-dione--3.8918B3LYP/6–311 G(d,p) researchgate.net
Squaraine Dye (SQ1 with indole moiety)-5.19-3.082.15B3LYP/6-31G imist.ma
Squaraine Dye (SQ2 with indole moiety)-5.16-3.12.22B3LYP/6-31G imist.ma
General PAHs (range)--0.64–6.59B3LYP/6-311+G(d,p) frontiersin.org

This table presents data for related indole-containing structures to provide context, as specific data for this compound was not available in the search results.

Electrostatic Potential Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is typically plotted onto the surface of the molecule's electron density. researchgate.net Regions of negative potential, often colored red, indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential, colored blue, are electron-deficient and prone to nucleophilic attack. uni-muenchen.deresearchgate.net

For the indole ring system, the region around the C-3 position of the pyrrole ring is known to be particularly electron-rich and is the primary site for electrophilic substitution. bhu.ac.inwikipedia.org The nitrogen atom's lone pair of electrons contributes significantly to the π-electron system, enhancing the nucleophilicity of the ring. chemcess.com An MEP analysis of this compound would be expected to show a significant negative potential localized on the pyrrole part of the indole ring, particularly at the C-3 position. The nonyl chain, being a non-polar alkyl group, would exhibit a relatively neutral potential. This mapping helps in qualitatively assessing how the molecule will interact with other charged species. nih.gov

Table 2: General Color Coding Scheme for MEP Maps and Predicted Reactivity

ColorPotentialPredicted Reactivity
RedNegativeSite for electrophilic attack
BluePositiveSite for nucleophilic attack
GreenNear ZeroNeutral, less reactive site

This table provides a general interpretation of MEP maps as specific visual data for this compound was not available.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of new compounds. researchgate.net

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. nih.gov The prediction of ¹H and ¹³C NMR chemical shifts using computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, has become a standard practice. iarjset.commdpi.com These calculations are often performed using DFT, and the results are typically compared to experimental data or used to assign signals in complex spectra. nih.govmdpi.com

Table 3: General Expected ¹H and ¹³C NMR Chemical Shift Ranges for N-Alkylindoles

AtomExpected Chemical Shift Range (ppm)
Indole Ring Protons6.5 - 7.7
N-Alkyl Protons (α-CH₂)4.1 - 4.4
N-Alkyl Protons (other CH₂)0.8 - 1.8
N-Alkyl Protons (terminal CH₃)~0.9
Indole Ring Carbons100 - 140
N-Alkyl Carbons14 - 47

This table provides generalized ranges based on typical values for N-alkylindoles, as specific calculated data for this compound was not found.

Vibrational Frequency Calculations (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on its vibrational modes. tum.de Computational chemistry can predict these vibrational frequencies, which helps in the assignment of experimental spectra. iarjset.com DFT calculations are commonly used to compute the harmonic vibrational frequencies. researchgate.net

For indole and its derivatives, characteristic vibrational modes include N-H stretching (for unsubstituted indoles), C-H stretching of the aromatic and alkyl groups, and various ring stretching and bending modes. biointerfaceresearch.com In this compound, the N-H stretching mode would be absent and replaced by vibrations associated with the N-C bond of the nonyl group. The calculated spectra for IR and Raman activity can be simulated, and the frequencies are often scaled to better match experimental values due to the approximations in the computational methods. iarjset.comresearchgate.net The analysis of vibrational modes is crucial for understanding the molecular dynamics and the effects of substituents on the indole core. iisertirupati.ac.in

Table 4: Predicted General Vibrational Modes for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Activity
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch (Nonyl)2850 - 2960IR, Raman
C=C Aromatic Ring Stretch1450 - 1600IR, Raman
C-N Stretch1200 - 1350IR, Raman
C-H In-plane Bend1000 - 1300IR, Raman
C-H Out-of-plane Bend700 - 900IR

This table presents expected frequency ranges for the key vibrational modes of this compound based on general data for similar molecules.

Reactivity Profiles and Derivatization Strategies for 1 Nonyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

The indole nucleus is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. bhu.ac.inmatanginicollege.ac.in The preferred site for electrophilic substitution is the C-3 position of the pyrrole (B145914) ring. This regioselectivity is attributed to the superior stability of the cationic intermediate (arenium ion) formed upon attack at C-3, where the positive charge can be effectively delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.inksu.edu.sa In N-alkylated indoles such as 1-nonyl-1H-indole, this inherent reactivity profile is maintained. Should the C-3 position be occupied, electrophilic attack typically occurs at the C-2 position. bhu.ac.inksu.edu.sa

Regioselectivity Studies of Halogenation, Nitration, and Sulfonation

The introduction of halogens, nitro groups, and sulfonic acid functionalities onto the this compound scaffold follows the general principles of electrophilic substitution on indoles, with regioselectivity being highly dependent on the specific reagents and reaction conditions.

Halogenation: The halogenation of N-alkylindoles is a well-established transformation. Typically, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used to introduce bromine or chlorine atoms, respectively. The reaction proceeds with high regioselectivity for the C-3 position. Due to the electron-rich nature of the indole ring, these reactions are often rapid. However, the resulting 3-haloindoles can be unstable and are often used immediately in subsequent reactions. bhu.ac.inksu.edu.sa While direct C-2 halogenation is challenging, it can be achieved by employing a removable directing group on the indole nitrogen, such as a pyrimidyl group, in copper-mediated reactions. rsc.org Enzymatic halogenation using halogenase enzymes also offers a method for highly regioselective C-3 halogenation under environmentally benign conditions. nih.govresearchgate.net

Nitration: The nitration of indoles is particularly sensitive to reaction conditions. chemcess.com Using non-acidic nitrating agents, such as benzoyl nitrate (B79036) or ethyl nitrate, generally results in the expected substitution at the C-3 position. bhu.ac.inksu.edu.sa However, under strongly acidic conditions (e.g., a mixture of nitric and sulfuric acids), the indole ring can be protonated at C-3. This deactivates the pyrrole moiety towards further electrophilic attack, redirecting the substitution to the benzene ring, primarily at the C-5 position. bhu.ac.inchemcess.com For N-alkylindoles like this compound, careful selection of the nitrating system is crucial to control the outcome. A modern approach for achieving regioselective C-3 nitration under non-acidic conditions involves the use of ammonium (B1175870) tetramethylnitrate with trifluoroacetic anhydride, which generates the electrophilic nitrating agent trifluoroacetyl nitrate in situ. rsc.org

Sulfonation and Sulfenylation: Sulfonation of the indole ring is typically achieved at the C-3 position using a pyridine-sulfur trioxide complex in hot pyridine. bhu.ac.inksu.edu.sa This method avoids the strongly acidic conditions that can lead to polymerization or undesired side reactions. bhu.ac.in More recently, methods for the regioselective sulfenylation of indoles at the C-3 position have been developed using sulfonylhydrazides as the sulfur source, promoted by systems like CeCl₃·7H₂O-NaI. researchgate.net These reactions tolerate a variety of functional groups and provide high yields of 3-thioindoles. researchgate.net

Table 1: Regioselectivity of Electrophilic Substitution on this compound This table is based on general reactivity patterns for N-alkylindoles.

Reaction Reagent/Conditions Primary Product Position Reference(s)
Halogenation N-Halosuccinimide (NCS, NBS) C-3 bhu.ac.in, ksu.edu.sa
Nitration Benzoyl nitrate (non-acidic) C-3 bhu.ac.in, ksu.edu.sa
Nitration HNO₃/H₂SO₄ (strongly acidic) C-5 bhu.ac.in, chemcess.com
Sulfonation Pyridine-SO₃ complex C-3 bhu.ac.in, ksu.edu.sa
Sulfenylation Sulfonylhydrazides / CeCl₃·7H₂O-NaI C-3 researchgate.net

Vilsmeier-Haack Formylation and Related Reactions

The Vilsmeier-Haack reaction is a highly reliable and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. ekb.eg For this compound, this reaction provides a direct route to this compound-3-carboxaldehyde. The reaction employs a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF). ekb.egbeilstein-journals.org

The mechanism involves the attack of the electron-rich C-3 position of the indole ring on the electrophilic Vilsmeier reagent (chloroiminium ion). Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the aldehyde. The reaction is highly regioselective for the C-3 position. beilstein-journals.org This aldehyde product is a versatile intermediate, serving as a precursor for the synthesis of a wide range of more complex indole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions at the Indole Ring

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. These methods are readily applicable to the indole scaffold, enabling the introduction of aryl, alkenyl, and alkynyl groups at various positions.

Suzuki-Miyaura and Heck Coupling with C-H Functionalization

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate. To functionalize this compound, a common strategy involves first halogenating the indole ring (e.g., at C-3, C-5, or another position) and then coupling this halo-indole with a suitable boronic acid. clockss.org Conversely, this compound can be converted into an indolylboronic acid and subsequently coupled with various aryl or heteroaryl halides. clockss.org

More advanced strategies involve the direct C-H functionalization or arylation of the indole ring, which avoids the pre-functionalization step of introducing a halogen. While direct C-H arylation often favors the C-2 and C-3 positions, the use of specific directing groups attached to the indole nitrogen can steer the reaction to other positions. For instance, a phosphinoyl directing group in the presence of a pyridine-type ligand has been shown to direct Pd-catalyzed C-H arylation selectively to the C-7 position. nih.gov

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. organic-chemistry.orgmasterorganicchemistry.com This provides a powerful method for the alkenylation of the this compound ring system. Similar to the Suzuki reaction, a halo-indole is typically used as the substrate. nih.gov Dehydrogenative Heck reactions represent a more atom-economical approach, enabling the direct coupling of the indole's C-H bond (preferentially at C-3) with an alkene, with an oxidant used to regenerate the active palladium catalyst. mdpi.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Indole Functionalization

Reaction Coupling Partners Key Catalyst/Reagents Product Type Reference(s)
Suzuki-Miyaura Halo-indole + Arylboronic acid Pd(0) catalyst, Base Aryl-indole clockss.org
C-H Arylation Indole + Arylboronic acid Pd(OAc)₂, Directing Group, Ligand Aryl-indole nih.gov
Heck Halo-indole + Alkene Pd(0) catalyst, Base Alkenyl-indole nih.gov, organic-chemistry.org
Dehydrogenative Heck Indole + Alkene Pd(II) catalyst, Oxidant Alkenyl-indole mdpi.com

Sonogashira Coupling for Alkynyl Indole Derivatives

The Sonogashira coupling is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. numberanalytics.comwikipedia.org It is the premier reaction for synthesizing alkynyl-substituted aromatic systems and is highly applicable to the synthesis of alkynyl derivatives of this compound. The standard protocol involves reacting a halogenated this compound (e.g., 3-iodo- or 3-bromo-1-nonyl-1H-indole) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base such as triethylamine. scirp.orgorganic-chemistry.org

This reaction tolerates a wide range of functional groups on both the alkyne and the indole, making it a versatile tool for building complex molecular architectures. researchgate.netrsc.org The resulting 3-alkynylindoles are valuable synthetic intermediates that can undergo further transformations, such as cyclization reactions, to produce more elaborate heterocyclic systems. nih.gov

Functionalization of the Nonyl Alkyl Chain

The N-1 nonyl group of this compound is a saturated, unactivated alkyl chain. Its functionalization presents a different set of challenges compared to the electron-rich indole ring. The C-H bonds on the alkyl chain are significantly less reactive and require more forcing conditions to react, which could potentially compromise the integrity of the indole nucleus.

Direct functionalization of the nonyl chain would likely rely on radical-based methodologies. For instance, free-radical halogenation could introduce a halogen at various points along the chain, although achieving high regioselectivity would be difficult due to the similarity of the secondary C-H bonds. Once halogenated, further derivatization via nucleophilic substitution or organometallic coupling reactions would be possible.

Recent advances in C-H functionalization offer potential pathways. Methods involving a site-selective hydrogen atom transfer (HAT) have been developed for the synthesis of N-alkylindoles from N,N-dialkylanilines, demonstrating that C(sp³)–H bonds on N-alkyl groups can be selectively targeted. nih.govnih.govthieme-connect.com Applying such a strategy post-synthetically to the nonyl chain of this compound remains an area for further exploration. The development of catalysts capable of distinguishing between the various C-H bonds on the long alkyl chain is a significant synthetic challenge. As such, the functionalization of the nonyl chain is less common than modifications to the indole ring itself. researchgate.net

Terminal Functional Group Introduction and Transformations

The long alkyl chain of this compound presents a chemically robust yet challenging target for selective functionalization. Introducing functionality at the terminal (ω) position of the nonyl group, distant from the sensitive indole ring, is a key strategy for creating advanced intermediates for further conjugation or modification without altering the core electronic properties of the heterocycle.

The inert nature of the C-H bonds in the alkyl chain necessitates specific activation methods. While conventional methods for alkane functionalization often lack regioselectivity, modern catalytic approaches offer promising solutions. psu.edu Transition metal-catalyzed C-H activation is a powerful tool for this purpose. For instance, rhodium complexes have been shown to photocatalytically carbonylate the terminal methyl group of n-pentane with high regioselectivity, a process that could theoretically be applied to the nonyl chain of this compound to introduce an aldehyde group. psu.edursc.org Palladium-catalyzed systems have also demonstrated remarkable selectivity for the terminal methyl sites in various alkyl arenes, providing a pathway to couple carbon nucleophiles at this position. acs.org

Enzymatic and biomimetic approaches represent another frontier for terminal functionalization. Certain enzymes, such as cytochrome P450 monooxygenases and fungal peroxygenases, are known to catalyze the selective hydroxylation of n-alkanes at the terminal position. csic.es These biocatalytic systems can convert a terminal methyl group into a primary alcohol. chemicalbook.com This hydroxyl group is a versatile synthetic handle that can be transformed into a variety of other functional groups, as detailed in the table below.

Table 1: Potential Terminal Transformations of the Nonyl Chain

Initial Functional GroupReagent/Reaction TypeResulting Functional GroupPotential Subsequent Use
-CH₂OH (Primary Alcohol)Oxidation (e.g., PCC, DMP)-CHO (Aldehyde)Reductive amination, Wittig reaction
-CH₂OH (Primary Alcohol)Strong Oxidation (e.g., Jones reagent)-COOH (Carboxylic Acid)Amide coupling, esterification
-CH₂OH (Primary Alcohol)Halogenation (e.g., SOCl₂, PBr₃)-CH₂X (Alkyl Halide)Nucleophilic substitution, Grignard formation
-CH₂OH (Primary Alcohol)Tosylation (TsCl, pyridine)-CH₂OTs (Tosylate)Excellent leaving group for substitution reactions
-CH₂X (Alkyl Halide)Sodium Azide (B81097) (NaN₃)-CH₂N₃ (Azide)"Click" chemistry (Huisgen cycloaddition)

These transformations pave the way for creating complex derivatives, such as linking the indole moiety to peptides, polymers, or other pharmacophores via the functionalized terminus of the nonyl chain. google.comresearchgate.net

Side-Chain Modifications for Structure-Activity Relationship Studies

In drug discovery, the modification of aliphatic side chains is a fundamental strategy for optimizing a lead compound's pharmacokinetic and pharmacodynamic properties. For N-alkyl indoles, the length and character of the alkyl chain can profoundly influence biological activity. nih.gov Structure-activity relationship (SAR) studies often involve synthesizing a series of analogs where the side chain is systematically altered to probe its interaction with a biological target.

The nonyl group in this compound contributes significantly to the molecule's lipophilicity. Varying this chain length is a common tactic. Studies on other N-alkylated heterocycles have shown that both shortening and lengthening the alkyl chain can have a dramatic impact on biological potency. mdpi.com For example, in the development of glycosidase inhibitors, a series of N-alkylated compounds with chain lengths from C4 to C12 were synthesized to determine the optimal length for activity, with lipophilic groups often enhancing efficacy. mdpi.com Similarly, SAR studies on indole-2-carboxamides as cannabinoid receptor 1 (CB1) modulators revealed that the length of a C3-alkyl group has a profound influence on the allosteric modulation of the receptor. nih.gov

A direct example involves the evaluation of this compound itself as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. In a study that synthesized and tested a series of N-alkyl indoles and N-alkyl isatins, the length of the alkyl chain was a key variable, with the nonyl (C9) derivative showing specific activity levels.

Table 2: Examples of Side-Chain Modification in SAR Studies

Parent ScaffoldSide-Chain Modification StrategyObservation/RationaleReference
Indole-2-carboxamidesVarying C3-alkyl chain length (propyl, pentyl, etc.)Chain length significantly impacts binding affinity and allosteric modulation of the CB1 receptor. acs.orgnih.gov
Iminocyclitol DerivativesVarying N-alkyl chain length (C4 to C12)Lipophilic alkyl groups enhanced antiviral activity against JEV, DEN-2, and SARS-CoV. mdpi.com
4-AminoquinolinesShortening or lengthening of diaminoalkane side chainAntimalarial activity was retained with both shorter (C2-C3) and longer (C10-C12) chains. mdpi.com
Indoles / Indoline-2,3-dionesVarying N-alkyl chain length (methyl to nonyl)Chain length directly influences inhibitory potency against acetylcholinesterase and butyrylcholinesterase.

These studies underscore the importance of the N-nonyl chain not just as a passive lipophilic tail, but as an active component of the pharmacophore that can be fine-tuned to optimize interactions within a biological binding pocket.

Cycloaddition and Rearrangement Reactions Involving the Indole Moiety

Beyond modifications to the side chain, the indole nucleus itself possesses unique reactivity that can be harnessed to build complex polycyclic structures through cycloaddition and rearrangement reactions.

Cycloaddition Reactions

The indole C2-C3 double bond, while part of an aromatic system, can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. socratic.orgresearchgate.net These reactions are powerful methods for constructing new rings onto the indole scaffold.

Diels-Alder Reaction: The indole ring is electron-rich and typically participates as a dienophile in [4+2] cycloadditions. socratic.org For these reactions to proceed under mild conditions, they often require catalysis or the use of electron-poor dienes (inverse electron-demand) or the installation of an electron-withdrawing group on the indole. nih.gov Photocatalytic methods using heterogeneous catalysts like platinum-modified titanium dioxide have been developed to facilitate the Diels-Alder reaction of indoles with electron-rich dienes under visible light, yielding tetrahydrocarbazole cores. nih.gov

1,3-Dipolar Cycloaddition: This is a highly versatile reaction for building five-membered heterocyclic rings. google.com The indole C2-C3 bond can react with a 1,3-dipole, such as an azomethine ylide or a nitrile oxide. bohrium.comunimi.it For instance, a tandem reaction has been reported where an intramolecular Diels-Alder reaction generates a carbonyl ylide, which is then trapped by a tethered indole moiety in a subsequent 1,3-dipolar cycloaddition to create a complex, fused polycyclic system. bohrium.com Such reactions are pivotal in synthesizing spiro-fused oxindoles and other architecturally complex molecules with significant biological potential. mdpi.comunimi.it

Rearrangement Reactions

Rearrangement reactions provide pathways to transform the indole skeleton or its substituents into new structural arrangements.

Curtius Rearrangement: This reaction converts a carboxylic acid, via an acyl azide intermediate, into an isocyanate, which can be trapped by various nucleophiles to form amines, ureas, or carbamates. nih.govwikipedia.org This has been applied effectively to indole chemistry. For example, indole-3-carboxylic acids can be converted to their corresponding acyl azides, which upon heating, rearrange to form an isocyanate. rsc.org This intermediate can be trapped intramolecularly by the indole ring itself in an electrophilic aromatic substitution-type reaction or by external nucleophiles, providing access to a range of N-(indolyl)amides and other derivatives that are otherwise difficult to synthesize. wikipedia.orgrsc.org This strategy has been a key step in the total synthesis of indole alkaloids like aspeverin. nih.gov

Table 3: Key Reactions Involving the Indole Moiety

Reaction TypeRole of IndoleKey Intermediate(s)Resulting Structure
Diels-Alder ReactionDienophileConcerted [4+2] transition stateFused six-membered ring (e.g., Tetrahydrocarbazole)
1,3-Dipolar CycloadditionDipolarophileAzomethine ylide, Nitrile oxideFused or spiro five-membered heterocycle (e.g., Pyrrolidine)
Curtius RearrangementCore scaffoldAcyl azide, IsocyanateAmine, Urea, Carbamate, or cyclized products

These advanced synthetic strategies highlight the versatility of the this compound platform, enabling not only the fine-tuning of its physical properties through side-chain manipulation but also the construction of novel and complex heterocyclic systems via reactions at the indole core.

Mechanistic Investigations of Biological Interactions of 1 Nonyl 1h Indole and Analogues Non Clinical Focus

Receptor-Ligand Binding Studies (In Vitro and Computational)

The interaction of a ligand with its receptor is the initial step in a cascade of events that leads to a biological response. The following subsections explore the binding characteristics of 1-nonyl-1H-indole and its analogues to various receptors.

Evaluation of Binding Affinities to Specific Receptors (e.g., Cannabinoid Receptors, Cholinesterases, Histamine (B1213489) Receptors)

In vitro radioligand binding assays are a important for determining the affinity of a compound for a specific receptor. nih.govsigmaaldrich.com These assays measure the concentration of a ligand required to occupy 50% of the receptors at equilibrium (IC50) or the equilibrium dissociation constant (Ki), which reflects the binding affinity of the ligand.

Cannabinoid Receptors:

Research into synthetic cannabinoids has shown that N-alkylindoles exhibit binding affinity for cannabinoid receptors CB1 and CB2. researchgate.net Structure-activity relationship (SAR) studies on cannabimimetic 3-(1-naphthoyl)alkylindoles have revealed that while many have high affinity for the CB1 receptor, others are highly selective for the CB2 receptor. researchgate.net For instance, replacing the aminoalkyl substituent with a straight alkyl chain of four to six carbons in some indole (B1671886) series did not result in a loss of affinity for the CB1 receptor. researchgate.net

Furthermore, studies on indole-2-carboxamides as allosteric modulators of the CB1 receptor have highlighted the importance of the indole ring for maintaining high binding affinity to the allosteric site. nih.gov For example, a series of 5-chloro-N-(4-(dimethylamino)phenethyl)-3-alkyl-1H-indole-2-carboxamides were synthesized and evaluated for their allosteric effects on the CB1 receptor. It was found that elongating the C3-alkyl chain from ethyl to n-hexyl or n-nonyl influenced the binding cooperativity and affinity. nih.gov Specifically, a derivative with a C3-n-hexyl group (12f) showed a KB of 89.1 nM, one of the lowest reported for a CB1 allosteric modulator. acs.org Another potent allosteric modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j), was identified with a KB of 167.3 nM. nih.gov

Compound NameReceptorBinding ParameterValue (nM)Reference
5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f)CB1KB89.1 acs.org
5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j)CB1KB167.3 nih.gov
5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d)CB1KB259.3 acs.org

Cholinesterases:

A study evaluating a series of N-alkyl indoles for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) found that these compounds selectively inhibited AChE. nih.gov Interestingly, as the length of the N-alkyl chain increased, the inhibitory activity against AChE also increased, with this compound (referred to as 5i in the study) showing significant inhibition. nih.govresearchgate.net In contrast, the corresponding N-alkyl isatins demonstrated selectivity for BChE. nih.gov

Histamine Receptors:

Molecular Docking and Molecular Dynamics Simulations of Ligand-Receptor Complexes

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between a ligand and its receptor at an atomic level. pensoft.netmdpi.com

Molecular Docking:

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govajol.info For indole derivatives, docking studies have been employed to understand their binding modes with various receptors. For example, in the context of cholinesterase inhibition, docking of this compound into the active site of Torpedo californica AChE (TcAChE) has been performed. nih.govresearchgate.net These studies help to visualize the interactions with key amino acid residues within the active site, such as those in the catalytic triad (B1167595), anionic site, and acyl pocket. nih.govresearchgate.net

Similarly, docking studies of indole derivatives with other receptors, such as serotonin (B10506) receptors and estrogen receptors, have elucidated the crucial interactions, often involving salt bridges and hydrophobic interactions, that stabilize the ligand-receptor complex. pensoft.netnih.gov

Molecular Dynamics Simulations:

MD simulations provide insights into the dynamic behavior of ligand-receptor complexes over time, confirming the stability of binding modes predicted by docking. pensoft.netnih.gov These simulations can reveal conformational changes in both the ligand and the receptor upon binding and help to understand the transfer of chemical information that leads to a biological response. researchgate.net

For instance, MD simulations of indole-based ligands with serotonin receptors have shown that the complexes are generally stable, with the ligand remaining in its binding site. nih.gov In the context of GPCRs, MD simulations have been used to study the dynamics of ligand binding and have helped in designing new biased ligands that selectively activate certain signaling pathways. mdpi.com Simulations of indole binding to T4 lysozyme (B549824) mutants have also been used to calculate the potential of mean force (PMF) profiles, providing a measure of the binding free energy. biorxiv.org

Enzyme Modulation and Inhibition Mechanisms (In Vitro)

The ability of a compound to modulate the activity of enzymes is a key aspect of its pharmacological profile. In vitro enzyme assays are used to determine the potency and mechanism of enzyme inhibitors.

Kinetic Analysis of Enzyme Inhibition

Enzyme kinetics studies are performed to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to calculate the inhibition constant (Ki). numberanalytics.comnumberanalytics.comnih.gov This is often achieved by measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations and then analyzing the data using graphical methods like the Lineweaver-Burk plot. libretexts.org

For cholinesterases, kinetic studies of N-alkylindoline-2,3-diones, which are structurally related to N-alkylindoles, have revealed different inhibition mechanisms. For example, one such compound was found to be a non-competitive inhibitor of AChE and a mixed inhibitor of BChE. researchgate.net Kinetic analysis of indoleamine 2,3-dioxygenase (IDO), a heme-containing enzyme, showed that its activity can be modulated by various effectors, exhibiting different kinetic profiles such as substrate inhibition and sigmoidal kinetics. nih.gov

EnzymeInhibitor/ModulatorKinetic ParameterValueInhibition TypeReference
Acetylcholinesterase (AChE)N-alkylindoline-2,3-dione (analogue)--Non-competitive researchgate.net
Butyrylcholinesterase (BChE)N-alkylindoline-2,3-dione (analogue)--Mixed researchgate.net
Indoleamine 2,3-dioxygenase (IDO)L-Trp (substrate)kcat0.89 ± 0.04 s-1Substrate Inhibition nih.gov
Km0.72 ± 0.15 µM nih.gov
Ki9.4 ± 2.0 µM nih.gov
IDO with cytochrome b5L-Trp (substrate)kcat1.7 ± 0.3 s-1Sigmoidal nih.gov
Km1.5 ± 0.9 µM nih.gov

Mechanistic Enzymology Studies

Mechanistic enzymology aims to understand the detailed chemical steps of an enzyme-catalyzed reaction and how an inhibitor interferes with this process. This can involve studying the formation of covalent or non-covalent enzyme-inhibitor complexes. libretexts.orgbgc.ac.in

For cholinesterases, some inhibitors, like certain carbamates, act as pseudoirreversible inhibitors by forming a covalent bond with the catalytic serine residue in the active site. researchgate.net In contrast, studies on some indole derivatives suggest reversible inhibition mechanisms. semanticscholar.org Allosteric modulation is another mechanism where the inhibitor binds to a site distinct from the active site, causing a conformational change that alters the enzyme's activity. nih.govbgc.ac.in This has been observed with indoleamine 2,3-dioxygenase, where effectors like cytochrome b5 can modulate its kinetic behavior allosterically. nih.gov

Cellular Pathway Modulation Studies (In Vitro)

In vitro studies using cell cultures are essential for understanding how a compound affects cellular signaling pathways downstream of receptor binding or enzyme modulation.

Activation of the histamine H1 receptor, a Gq/11-coupled receptor, typically stimulates phospholipase C, leading to subsequent downstream signaling events. ebi.ac.uk In contrast, H3 and H4 receptors are coupled to Gi proteins and inhibit adenylyl cyclase. ebi.ac.uk

Studies on indole derivatives have shown their ability to modulate various cellular pathways. For example, indole-3-carbinol (B1674136) and its dimer, 3,3'-diindolylmethane, can modulate estrogen metabolism and affect pathways in hormone-dependent cancers. mdpi.com Other indole derivatives have been found to modulate inflammatory pathways like NF-κB and COX-2. mdpi.com In the context of neurodegenerative diseases, novel indole-based carboxamide derivatives have been shown to modulate the expression of SIRT3 and other proteins involved in detoxifying reactive oxygen species in SH-SY5Y neuroblastoma cell lines. nih.gov Bis-indole alkaloids have been demonstrated to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways, involving the regulation of Bcl-2 family proteins and caspase activation. nih.gov

Gene Expression Analysis in Cell Culture Models

The study of gene expression in response to chemical compounds provides a window into the cellular pathways being modulated. While specific gene expression analyses for this compound are not extensively detailed in the available literature, the broader context of how indole derivatives and different cell culture models are used can be informative.

The environment in which cells are grown, such as traditional two-dimensional (2D) monolayers versus three-dimensional (3D) spheroid cultures, significantly impacts gene expression. researchgate.netplos.org Studies have shown that 3D models often more closely mimic the in vivo environment, leading to differential expression of genes related to the extracellular matrix and cell adhesion compared to 2D cultures. plos.org For instance, in some cell lines, 3D culture leads to the upregulation of genes associated with the pluripotency of stem cells. researchgate.net This is a critical consideration for interpreting gene expression data, as the choice of cell culture model can influence the observed cellular response to a compound like this compound. researchgate.netplos.org

In the context of cancer research, gene expression profiling of circulating tumor cells (CTCs) has revealed significant differences from their primary parental cell lines. nih.gov For example, a study on a murine osteosarcoma model identified 361 differentially expressed genes in CTC-derived cell lines, with notable changes in genes related to antigen processing and presentation and extracellular matrix components. nih.gov Such analyses provide a framework for understanding how a compound might affect cancer cell dissemination and metastasis.

The process of analyzing gene expression typically involves several key steps. After exposing cell cultures to the compound of interest, RNA is extracted and its integrity is assessed. culturecollections.org.uk This is followed by reverse transcription to convert mRNA into complementary DNA (cDNA), which is then used for quantitative real-time polymerase chain reaction (QRT-PCR) to measure the expression levels of specific genes of interest. culturecollections.org.uk Normalization to stably expressed housekeeping genes is crucial for accurate quantification. culturecollections.org.uk

While direct data on this compound is sparse, studies on other indole derivatives offer insights into potential mechanisms. For example, certain indole compounds have been shown to induce apoptosis in cancer cells by affecting the expression of key regulatory proteins. mdpi.com

Protein Expression and Phosphorylation Studies

The biological effects of a compound are often mediated through changes in protein expression and post-translational modifications like phosphorylation.

One study on an indole-hydantoin derivative, IH-1, demonstrated its anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and various chemokines in macrophage-like cells. nih.gov Mechanistically, IH-1 was found to suppress the transcriptional activity of NF-κB. nih.gov This was achieved not by preventing the degradation of its inhibitor, IκBα, or the nuclear translocation of NF-κB itself, but by specifically inhibiting the phosphorylation of the NF-κB p65 subunit at serine 276. nih.gov This inhibition, in turn, prevented the interaction of NF-κB with its transcriptional coactivator, cAMP response element-binding protein (CBP). nih.gov

Another area of investigation for indole derivatives is their interaction with the cannabinoid type 1 (CB1) receptor. Certain indole-2-carboxamides act as allosteric modulators of the CB1 receptor. nih.gov While they can enhance the binding of CB1 agonists, they simultaneously act as inhibitors of agonist-induced G-protein coupling. nih.gov Interestingly, some of these compounds can induce downstream signaling, such as ERK1/2 phosphorylation, through a β-arrestin-mediated pathway, independent of G-protein activation. nih.gov

Furthermore, research on other indole derivatives has shown their ability to modulate the expression of heat-shock proteins. For instance, certain indole and indolylquinoline compounds were found to enhance the expression of heat-shock 27 kDa protein 1 (HSPB1). researchgate.net This upregulation was associated with increased solubility of the tau protein, which is implicated in neurodegenerative diseases, and promoted neurite outgrowth in cell models. researchgate.net

Fragment-based screening using protein-detected NMR spectroscopy has identified indole moieties as binders to the executioner domain of the mixed lineage kinase domain-like protein (MLKL), a key player in necroptosis. acs.org This initial binding provides a starting point for developing more potent and specific inhibitors. acs.org

These examples, while not directly involving this compound, illustrate the diverse ways in which indole-containing compounds can influence protein expression and phosphorylation to exert their biological effects.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound and its analogues, these studies have focused on modifications to the N-alkyl chain and the indole ring itself.

Impact of N-Alkyl Chain Length and Substitutions on Biological Activity

The length and nature of the N-alkyl chain on the indole ring are significant determinants of biological activity.

In a study evaluating N-alkyl indoles as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), a series of compounds with varying alkyl chain lengths were synthesized. nih.govtandfonline.com For the N-alkyl indole series, there was no clear correlation between the length of the alkyl chain and the inhibition of AChE. tandfonline.com The shortest chain (methyl) and the longest chain (decyl) showed little difference in inhibitory activity. tandfonline.com However, N-alkyl isatins, which have a related core structure, showed a trend where longer alkyl chains led to better BChE inhibition. tandfonline.com For instance, this compound (referred to as 5i in the study) was part of a series that selectively inhibited AChE over BChE. nih.govtandfonline.com

In the context of cannabinoid receptor binding, the N-1 alkyl chain of indole analogues plays a critical role. nih.gov Studies on cannabimimetic indoles revealed that an alkyl chain length of at least three carbons is necessary for high-affinity binding to both CB1 and CB2 receptors. nih.gov Optimal binding was observed with a five-carbon chain. nih.gov Extending the chain to a heptyl group resulted in a significant decrease in binding affinity at both receptors. nih.gov This suggests that there is an optimal length for the N-alkyl chain to fit into the binding pocket of these receptors.

Further research on indole-2-carboxamides as allosteric modulators of the CB1 receptor has also highlighted the importance of the alkyl substituent at the C3 position. nih.govacs.org Increasing the length of the C3-alkyl group from an ethyl to a pentyl group enhanced the allosteric effect. acs.org However, further increasing the chain length to a heptyl or nonyl group did not lead to further improvement, again indicating a preferred length for the alkyl chain. nih.govacs.org

Role of Indole Ring Substituents on Activity and Selectivity

Substituents on the indole ring itself have a profound impact on the biological activity and selectivity of these compounds.

In a series of 3-substituted 1H-indole-2-carboxylic acid derivatives designed as CysLT1 selective antagonists, the nature and position of substituents on the indole ring were critical for activity. researchgate.net For example, fluorine substitution was found to be more potent than chlorine substitution. researchgate.net The position of substitution also mattered, with substitution at position 7 of the indole ring being the most favorable, while substitution at position 4 was the least favorable. researchgate.net

For indole-2-carboxamides acting as CB1 receptor allosteric modulators, an electron-withdrawing group at the C5 position of the indole ring was found to be important for their modulatory activity. acs.org The indole ring itself was shown to be crucial for maintaining high binding affinity to the allosteric site, although not necessarily for the allosteric modulation of the orthosteric site. nih.gov

In the development of HIV-1 fusion inhibitors targeting glycoprotein (B1211001) 41, bisindole compounds linked at the 5- or 6-position of the indole ring were explored. nih.gov This work led to the identification of compounds with submicromolar activity against both cell-cell and virus-cell fusion. nih.gov

The introduction of an indole ring as a substituent on a diacylglycerol (DAG)-lactone template has been shown to yield selective activators of Ras guanine (B1146940) nucleotide-releasing protein (RasGRP1) compared to protein kinase C (PKC) isoforms. conicet.gov.ar The orientation of the indole ring was found to be critical for this selectivity. conicet.gov.ar

These studies collectively demonstrate that the biological activity and selectivity of indole derivatives can be finely tuned by strategic placement of various substituents on the indole ring.

Conformational Flexibility and Stereochemical Influence on Biological Recognition

The three-dimensional shape and flexibility of a molecule are key to its interaction with biological targets.

The N-1 alkyl side chain of aminoalkylindole analogues is believed to be part of a three-point interaction with the cannabinoid CB1 receptor, highlighting the importance of its spatial orientation. nih.gov The conformational flexibility of this chain allows it to adopt an optimal position within the receptor's binding pocket.

In the context of resorcinarene (B1253557) derivatives, which are macrocyclic compounds, their conformational flexibility and the stereochemistry of their substituents are known to influence their ability to bind guest molecules. researchgate.net The specific arrangement of hydroxyl groups, for instance, dictates their affinity for sugars. researchgate.net While not directly about indoles, this illustrates the general principle of how conformation and stereochemistry govern molecular recognition.

For indole derivatives that act as inhibitors or modulators, their ability to adopt a specific conformation is often a prerequisite for binding. Molecular docking studies of N-alkyl isatins with BChE suggest that the inhibitor adopts a specific conformation to allow for a key hydrogen bond between its 3-oxo group and the catalytic triad of the enzyme. tandfonline.com This highlights how conformational preferences can dictate selectivity.

The stereochemistry of substituents can also have a profound effect on biological activity. This is a fundamental concept in drug design, where different enantiomers of a chiral molecule often exhibit vastly different biological properties due to the stereospecific nature of their interactions with protein targets. womengovtcollegevisakha.ac.in

Applications of 1 Nonyl 1h Indole in Advanced Materials and Other Scientific Fields Non Biomedical/non Clinical

Utilization in Organic Electronics and Photonics

The electron-rich nature of the indole (B1671886) ring makes it an excellent candidate for use as a donor moiety in organic semiconducting materials. The strategic incorporation of a 1-nonyl group enhances the processability of these materials, a key factor for the fabrication of large-area and flexible electronic devices.

1-Nonyl-1H-indole is identified as a material for use in both Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). ambeed.com In these applications, the indole unit typically serves as an electron-donating building block within a larger conjugated molecule.

In the context of OFETs, which are fundamental components of flexible displays and sensors, the semiconductor's performance is highly dependent on its molecular structure and solid-state packing. acs.orgnih.gov The introduction of long alkyl chains like the nonyl group onto the indole nitrogen serves a critical function. It significantly improves the solubility of the resulting semiconductor in organic solvents, enabling the use of cost-effective solution-based processing techniques such as spin-coating or printing to form the active layer of the transistor. iisertvm.ac.in Furthermore, the flexible nonyl chain can influence the intermolecular arrangement of the molecules in the thin film, which is crucial for efficient charge transport. Research on related N-alkylated indole derivatives has shown that the planarity of the indole system is advantageous for creating prominent intramolecular charge-transfer (ICT) transitions, a key process in the function of many organic electronic materials.

Similarly, in OLED technology, materials based on indole derivatives are employed in the light-emitting layer (EML) or charge-transporting layers. google.comuniss.itresearchgate.net The indole moiety can be part of a host material or an emissive dopant. The 1-nonyl group again enhances solubility, which is particularly advantageous for creating multilayer OLED structures via solution processing. semanticscholar.org By preventing molecular aggregation—a common cause of luminescence quenching—the nonyl chain helps to maintain high photoluminescence quantum yields in the solid state, leading to more efficient devices. mdpi.com

The indole ring is an intrinsic luminophore, and its derivatives are known for their strong fluorescence properties. iarc.fr The photophysical characteristics, such as absorption and emission wavelengths, quantum yield, and Stokes shift, can be precisely tuned by chemical modification. The 1-nonyl group, while not directly part of the π-conjugated system responsible for fluorescence, plays a crucial role by enabling the study and application of the indole core's optical properties.

Research on various indole-based fluorescent molecules demonstrates that they often exhibit positive solvatochromism, where the emission wavelength shifts to a longer wavelength (a red shift) as the polarity of the solvent increases. semanticscholar.org This behavior is characteristic of molecules that have a larger dipole moment in the excited state than in the ground state, which is typical for donor-π-acceptor (D-π-A) type chromophores that can be built from indole derivatives. The nonyl group improves the solubility required to perform these studies across a range of solvents. semanticscholar.org

The table below summarizes typical photophysical properties observed in fluorescent indole derivatives, highlighting the characteristics that are relevant to materials incorporating the this compound scaffold.

PropertyTypical Observation in Indole DerivativesSignificance for Photonics
Absorption (λ_abs) Typically in the UV or near-visible range (300-450 nm), can be extended into the visible spectrum in D-π-A systems. semanticscholar.orgDetermines the wavelengths of light the material can absorb to enter an excited state.
Emission (λ_em_) Strong fluorescence, often with a noticeable Stokes shift. Emission color is tunable via substitution. rsc.orgDetermines the color of light emitted, crucial for OLED displays and fluorescent probes.
Quantum Yield (Φ_F_) Can be high (up to ~90%) in solution, but may decrease in the solid state due to aggregation. rsc.orgmdpi.comMeasures the efficiency of the fluorescence process. Higher values are desirable for bright OLEDs.
Stokes Shift Moderate to large shifts are common, indicating a significant change in geometry or electronic structure upon excitation. iarc.frThe separation between absorption and emission peaks; large shifts are useful to avoid self-absorption.
Solvatochromism Often positive, with emission red-shifting in more polar solvents. semanticscholar.orgIndicates a charge-transfer character, useful for designing environmentally sensitive probes or materials with tunable electronic properties.

Role in Dye and Pigment Chemistry

The same electronic properties that make this compound derivatives useful in optoelectronics also make them valuable components in the synthesis of advanced dyes and pigments. The indole nucleus acts as a versatile scaffold for constructing chromophores with tailored absorption and emission profiles.

This compound can be used as a key starting material for the synthesis of sophisticated chromophores, particularly those with a donor-π-acceptor (D-π-A) architecture. In these structures, the electron-rich N-alkylated indole serves as the electron donor. A relevant and illustrative synthetic route is the Knoevenagel condensation.

A study demonstrated the synthesis of a D-π-A chromophore using 1-dodecyl-1H-indole-3-carbaldehyde, an analogue of the corresponding nonyl derivative. semanticscholar.org In this process, the indole-based aldehyde is reacted with a strong electron-acceptor molecule, such as a derivative of tricyanofuran (TCF), in the presence of a basic catalyst. semanticscholar.org The reaction creates a new carbon-carbon double bond, extending the π-conjugated system that links the indole donor to the TCF acceptor. The long alkyl chain (dodecyl in the example, or nonyl in this case) is crucial for ensuring the solubility of the final chromophore in common organic solvents, which is essential for its purification, characterization, and subsequent application. semanticscholar.org This synthetic strategy allows for the creation of dyes with strong intramolecular charge-transfer (ICT) characteristics.

Dyes derived from this compound exhibit interesting colorimetric and spectroscopic properties, largely governed by their D-π-A structure. The ICT from the indole donor to the acceptor upon absorption of light results in a strong absorption band in the visible region of the electromagnetic spectrum.

The position of this absorption maximum (λ_max_) is sensitive to the surrounding environment, a property known as solvatochromism. In a study of a closely related dye made from 1-dodecyl-indole, the λ_max_ showed a significant bathochromic (red) shift as the solvent polarity increased, which is defined as positive solvatochromism. semanticscholar.org This shift occurs because polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the electronic transition. This tunability of color based on solvent polarity makes such dyes potentially useful as environmental sensors or probes.

The table below shows the solvatochromic effect on the absorption maximum for an analogous D-π-A chromophore derived from 1-dodecyl-indole and a tricyanofuranyl (TCF) acceptor, illustrating the properties that would be expected from a dye derived from this compound.

SolventDielectric Constant (ε)Absorption Maximum (λ_max) [nm]
Toluene2.38556
Dichloromethane8.93572
Acetone (B3395972)20.7570
Acetonitrile37.5569
Data adapted from a study on a 1-dodecyl-indole-vinylene-TCF chromophore. semanticscholar.org

Application as Chemical Probes or Standards in Analytical Chemistry

In analytical chemistry, compounds with well-defined structures and properties are essential as standards for method development and calibration. Indole and its derivatives are suitable for analysis by techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). sigmaaldrich.comsigmaaldrich.com

This compound, with its specific molecular weight and volatility, can serve as an excellent analytical standard or reference compound. In gas chromatography, a compound's retention time is a key identifying characteristic. For N-alkylindoles, the retention time systematically increases with the length of the alkyl chain. The nonyl group gives this compound a distinct retention time that allows it to be separated from other similar compounds in a complex mixture.

When coupled with a mass spectrometer (GC-MS), this compound would produce a unique fragmentation pattern, providing unambiguous identification. This makes it a useful standard for qualitative and quantitative analysis in fields such as environmental monitoring or industrial quality control, where it might be necessary to detect or measure this specific compound. While data for this compound is not broadly published, data for other N-alkylindoles, such as 1-propyl-1H-indole, is available and illustrates the principle. nih.gov The use of such standards is critical for ensuring the accuracy and reproducibility of analytical measurements. universiteitleiden.nl

The table below provides an example of the type of analytical data used to identify N-alkylindoles in chromatographic methods.

CompoundAnalytical TechniqueKey Identifying Parameter(s)
IndoleGC, HPLCCertified concentration for use as a calibration standard. sigmaaldrich.com
1-Propyl-1H-indoleGC-MSKovats Retention Index (Standard non-polar): 1431-1445; Mass Spectrum Top Peak (m/z): 130. nih.gov
This compound (Hypothetical)GC-MSA unique retention time (longer than 1-propyl-indole) and a specific mass spectrum with a characteristic molecular ion peak and fragmentation pattern.

Potential in Agrochemical Research (e.g., Plant Growth Regulators, Biopesticides)

There is no available research data to suggest or outline the potential of this compound in agrochemical research as a plant growth regulator or biopesticide.

Interaction with Plant Receptors and Signaling Pathways

Scientific literature lacks any studies on the interaction of this compound with known plant receptors, such as auxin-binding proteins, or its influence on plant signaling pathways. The mechanisms by which plants perceive and respond to hormonal signals, like those from auxins, are well-studied for compounds like IAA, which involve specific receptors like the TIR1/AFB F-box proteins. nih.gov However, no such interaction or signaling cascade has been investigated for this compound.

Efficacy Studies in Controlled Agricultural Environments

There are no documented efficacy studies for this compound in controlled agricultural environments. Such studies would be essential to determine its effects on seed germination, root and shoot growth, crop yield, or its potential to deter or eliminate plant pests. The absence of this fundamental research means that no data tables on its performance in an agricultural context can be compiled.

Environmental Fate and Degradation Pathways of 1 Nonyl 1h Indole

Photodegradation Studies Under Simulated Environmental Conditions

Photodegradation, the breakdown of compounds by light, is a significant abiotic process that can influence the environmental concentration of organic molecules like 1-nonyl-1H-indole. The indole (B1671886) core is known to be photo-labile, and its degradation can be initiated by the absorption of ultraviolet (UV) radiation. nih.gov

The photodegradation of indole and its derivatives generally follows first-order kinetics, with the rate being dependent on factors such as the intensity of UV radiation, pH, and the presence of other photosensitizing substances. nih.govresearchgate.net For indole itself, UV irradiation can lead to the formation of highly reactive intermediates. One key process is the photo-induced N-H bond cleavage, which can generate an indolyl radical. aip.org Another potential pathway involves tautomerization to form indolenine (also known as 3H-indole). aip.org

For this compound, it is plausible that similar mechanisms occur. The absorption of UV light could lead to the homolytic cleavage of the N-C bond of the nonyl group, though the N-H bond cleavage in the parent indole is a more commonly cited photochemical reaction. The presence of the long alkyl chain might also influence the photophysical properties of the molecule, potentially affecting the efficiency of these degradation pathways. The kinetics of photodegradation are expected to be influenced by the presence of dissolved organic matter (DOM) in natural waters, which can act as a photosensitizer and accelerate degradation. nih.gov Studies on other indole derivatives have shown that the quantum yields, a measure of the efficiency of a photochemical process, can vary significantly depending on the specific substituents. nih.gov

The photodegradation of indole results in a variety of products. In the presence of air, UV-induced oxidation is a primary degradation route. rsc.org For a 2-substituted indole derivative, irradiation in the presence of air led to the formation of a benzoxazine (B1645224) derivative as the major product and an N-formylphenyl carboxamide as a minor product. rsc.org This suggests that the pyrrole (B145914) ring of the indole nucleus is susceptible to oxidative cleavage.

For this compound, it is anticipated that photodegradation would lead to the oxidation of the indole ring. Potential products could include hydroxylated derivatives of this compound, followed by ring-opening to form various aliphatic and aromatic compounds. The nonyl chain itself might also undergo photo-oxidation, although the indole ring is likely the more photo-reactive part of the molecule. It is also possible that the initial photoproducts could be more toxic than the parent compound, as has been observed for other emerging contaminants. nih.gov

Interactive Data Table: Potential Photodegradation Products of this compound (Hypothesized)

Parent Compound Potential Photodegradation Product Proposed Formation Pathway
This compoundHydroxylated 1-nonyl-1H-indolesPhoto-oxidation of the indole ring
This compound1-Nonyl-oxindoleOxidation at the C2 position
This compound1-Nonyl-isatinFurther oxidation of 1-nonyl-oxindole
This compoundRing-opened aliphatic and aromatic compoundsOxidative cleavage of the indole nucleus

This table is based on hypothesized pathways extrapolated from studies on indole and its derivatives.

Biodegradation Studies in Aquatic and Terrestrial Ecosystems

Biodegradation by microorganisms is a critical process for the removal of organic pollutants from the environment. The indole nucleus is susceptible to microbial attack, and various bacterial and fungal strains have been shown to degrade indole and its derivatives. nih.govsemanticscholar.org

The biodegradation of indole can occur under both aerobic and anaerobic conditions. semanticscholar.orgmdpi.com

Bacterial Degradation:

Under aerobic conditions, bacteria typically initiate the degradation of indole by hydroxylation of the pyrrole ring. nih.gov Several key enzymatic pathways have been identified:

Catechol Pathway: Involves the hydroxylation of indole to indoxyl, which is then converted to 2,3-dihydroxyindole, followed by ring cleavage to form anthranilic acid and subsequently catechol. semanticscholar.org

Gentisate Pathway: Proceeds through indoxyl and isatin (B1672199) to anthranilic acid, which is then hydroxylated to gentisic acid before further degradation. semanticscholar.org

Anthranilate Pathway: Directly forms anthranilate from dihydroxyindole. nih.gov

For this compound, the presence of the long alkyl chain at the N1 position may influence the initial enzymatic attack. It has been noted that a methyl group at the N1 position can inhibit hydroxylation and subsequent degradation under methanogenic conditions. nih.gov However, many aerobic bacteria possess versatile oxygenases that can hydroxylate various positions on the aromatic ring. nih.gov It is plausible that bacteria capable of degrading long-chain alkanes could also be involved in the breakdown of the nonyl side chain. researchgate.net Genera such as Pseudomonas, Cupriavidus, Acinetobacter, and Alcaligenes are known for their ability to degrade indole. nih.govsemanticscholar.orgmdpi.com

Under anaerobic conditions, the degradation of indole often begins with hydroxylation at the C2 position to form oxindole, which is then further metabolized. nih.gov

Fungal Degradation:

Fungi, such as Aspergillus niger, are also capable of degrading indole. researchgate.netresearchgate.net The fungal degradation pathway can involve the formation of 3-indoxyl (3-hydroxyindole), N-formylanthranilic acid, anthranilic acid, and 2,3-dihydroxybenzoic acid, ultimately leading to catechol, which is then degraded via ring cleavage. researchgate.net

The biotransformation of indole leads to a series of intermediates. Key metabolites identified in various microbial degradation studies of indole include:

Oxindole: A common intermediate in both aerobic and anaerobic pathways. nih.govnih.gov

Isatin (Indole-2,3-dione): Formed from the oxidation of oxindole. nih.govnih.gov

Indoxyl (3-Hydroxyindole): An early intermediate in some aerobic pathways. semanticscholar.org

Anthranilic Acid: A central intermediate formed after the cleavage of the pyrrole ring. nih.govsemanticscholar.org

Catechol and Gentisic Acid: Formed from anthranilic acid and are subsequently degraded through ring fission. semanticscholar.org

For this compound, it is hypothesized that biodegradation would proceed through analogous intermediates, such as 1-nonyl-oxindole and 1-nonyl-isatin. The degradation of the nonyl side chain would likely occur through beta-oxidation, a common pathway for the breakdown of fatty acids and other long-chain alkyl compounds. science.gov This would lead to the formation of shorter-chain N-alkyl indoles and eventually the complete mineralization of the side chain. The biotransformation by some bacteria can also lead to the formation of colored products like indigo (B80030) from indole and its derivatives. nih.govresearchgate.net

Interactive Data Table: Potential Biotransformation Products of this compound (Hypothesized)

Parent Compound Potential Biotransformation Product Microbial Process Key Enzyme Type (Hypothesized)
This compound1-Nonyl-oxindoleAerobic/Anaerobic HydroxylationMonooxygenase/Dioxygenase
1-Nonyl-oxindole1-Nonyl-isatinAerobic OxidationDehydrogenase
This compoundN-Alkyl AnthranilatesAerobic Ring CleavageDioxygenase
This compoundShorter-chain N-alkyl indolesSide-chain degradationAlkane Hydroxylase, Alcohol/Aldehyde Dehydrogenase

This table is based on hypothesized pathways extrapolated from studies on indole and its derivatives.

The rate of biodegradation of indole and its derivatives is significantly influenced by various environmental factors:

pH: The optimal pH for indole degradation by different microbial strains can vary. For instance, some Acinetobacter strains show optimal degradation at a pH range of 6-7. mdpi.com In contrast, indole production in E. coli increases with higher pH values. nih.gov The pH can affect enzyme activity and the bioavailability of the compound.

Temperature: Temperature plays a crucial role in microbial metabolism. The optimal temperature for indole degradation by certain Acinetobacter strains has been reported to be between 28-31 °C. mdpi.com Generally, higher temperatures, up to a certain point, increase the rate of biodegradation.

Microbial Community: The composition and density of the microbial population are critical. A diverse microbial community with a history of exposure to aromatic compounds is likely to exhibit a higher degradation capacity. nih.gov The presence of specific bacterial or fungal strains with the necessary enzymatic machinery is essential for efficient breakdown.

Nutrient Availability: The presence of other carbon and nitrogen sources can influence biodegradation. In some cases, the presence of an additional carbon source can enhance degradation through cometabolism. semanticscholar.org

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways are followed, which can have different rates and end products. nih.govmdpi.com

For this compound, the long hydrophobic nonyl chain might affect its bioavailability to microorganisms. The presence of biosurfactant-producing microbes could enhance its solubility and thus its degradation rate.

Analytical Methodologies for Environmental Monitoring of this compound

The detection and quantification of synthetic organic compounds like this compound in various environmental compartments are critical for understanding their distribution and persistence. Given its structural similarity to other environmentally relevant indole alkaloids and alkylated compounds, analytical methods often involve sophisticated sample preparation and instrumental analysis to achieve the necessary sensitivity and selectivity.

Sample Preparation for Environmental Matrices (Water, Soil, Sediment)

The effective analysis of this compound in complex environmental samples such as water, soil, and sediment necessitates a robust sample preparation stage. The primary goals of this stage are to isolate the target analyte from the matrix, concentrate it, and remove interfering substances that could compromise the subsequent analysis. The choice of method depends on the specific matrix and the physicochemical properties of the compound.

For solid samples like soil and sediment, extraction is the first critical step. Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an efficient technique. usgs.gov This method uses elevated temperatures and pressures to increase the extraction efficiency of organic solvents, reducing both extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. usgs.gov For instance, a mixture of pentane (B18724) and acetone (B3395972) has been used for extracting semi-volatile organic compounds from soil and ash samples. greenpeace.to Another approach involves using a high-pressure water/isopropyl alcohol mixture, which is particularly suitable for extracting a broad range of wastewater compounds. usgs.gov

Following extraction from solid matrices, or for direct processing of water samples, Solid-Phase Extraction (SPE) is a widely employed technique for cleanup and concentration. usgs.govgreenpeace.to In this method, the sample extract or the water sample is passed through a cartridge containing a solid adsorbent. For nonpolar compounds like this compound, a sorbent such as polystyrene-divinylbenzene (PSDVB) is effective for partitioning the analyte from the aqueous or solvent phase. usgs.govnemi.gov After adsorption, the cartridge is washed to remove interferences, and the target compound is then eluted with a small volume of an appropriate organic solvent, such as a mixture of methylene (B1212753) chloride and diethyl ether. usgs.gov This process not only purifies the sample but also concentrates the analyte, thereby increasing the sensitivity of the detection method.

For water samples, filtration is a common initial step to separate dissolved compounds from those associated with suspended particulate matter. greenpeace.tousgs.gov The analysis can then proceed on the filtered water, the particulate matter, or the whole water sample. Continuous liquid-liquid extractors using solvents like methylene chloride have also been utilized for extracting compounds from water. usgs.gov

The table below summarizes common sample preparation techniques for different environmental matrices.

Environmental MatrixPreparation TechniqueDescriptionKey Solvents/MaterialsSource
Soil/Sediment Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE)Employs high pressure and temperature to rapidly extract analytes from solid samples.Water/Isopropyl Alcohol; Pentane/Acetone usgs.govgreenpeace.to
Soil/Sediment Solid-Phase Extraction (SPE)Used for cleanup and concentration of the extract obtained from PLE/ASE.Polystyrene-divinylbenzene (PSDVB) cartridges, Methylene chloride/Diethyl ether for elution. usgs.gov
Water Solid-Phase Extraction (SPE)Isolates and concentrates dissolved-phase compounds from water samples. Filtration is often a preliminary step.Polystyrene-divinylbenzene (PSDVB) cartridges. greenpeace.tonemi.gov
Water Continuous Liquid-Liquid Extraction (LLE)Extracts analytes from water into an immiscible organic solvent.Methylene Chloride usgs.gov

Chromatographic and Spectroscopic Detection in Environmental Samples

Following sample preparation, instrumental analysis is performed to separate, identify, and quantify this compound. The combination of chromatography for separation and spectroscopy for detection is the cornerstone of modern environmental analysis. universiteitleiden.nlresearchgate.net

Gas Chromatography (GC) coupled with Mass Spectrometry (GC/MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. usgs.gov For a compound to be suitable for GC analysis, it must be volatile and thermally stable. usgs.govnemi.gov In GC/MS, the sample extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. frontiersin.org As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint for identification. usgs.govuniversiteitleiden.nl Full-scan ion monitoring can be used for more specific compound identification and even for tentatively identifying unknown compounds present in the sample. usgs.gov

For compounds that are less volatile, thermally labile, or require derivatization for GC analysis, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC/MS) is an excellent alternative. universiteitleiden.nlresearchgate.net HPLC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase, often a C8 or C18 bonded silica. universiteitleiden.nl The separated compounds are then detected by the mass spectrometer. LC/MS, particularly with techniques like electrospray ionization (ESI), is highly effective for analyzing a wide range of environmental contaminants, including indole derivatives. usgs.gov Tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation patterns of the target analyte. usgs.gov

Ultraviolet (UV) detection can also be used with HPLC, as indole alkaloids possess strong and specific UV chromophores that facilitate their identification, especially when using a photodiode array (DAD) detector. universiteitleiden.nl However, mass spectrometry provides greater specificity and is generally preferred for complex environmental matrices.

The table below outlines the primary instrumental methods used for the detection of indole-related compounds in environmental samples.

Analytical TechniquePrincipleAdvantagesCommon ApplicationSource
Gas Chromatography-Mass Spectrometry (GC/MS) Separates volatile/semi-volatile compounds in a gaseous mobile phase, followed by mass-based detection.High resolution, provides structural information for identification, low detection limits.Analysis of wastewater compounds, pesticides, and various organic pollutants in soil, sediment, and water. usgs.govnemi.govfrontiersin.org
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS, LC/MS/MS) Separates compounds in a liquid mobile phase, followed by mass-based detection.Suitable for non-volatile and thermally labile compounds, high sensitivity and selectivity (especially with MS/MS).Analysis of pharmaceuticals, pesticides, and their degradates in aquatic matrices. usgs.govuniversiteitleiden.nlresearchgate.net
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) Separates compounds in a liquid mobile phase, with detection based on UV-Vis absorbance.Cost-effective, good for compounds with strong UV chromophores.Analysis of alkaloids and other UV-active compounds. universiteitleiden.nl

Concluding Remarks and Future Research Directions on 1 Nonyl 1h Indole

Summary of Key Research Findings and Methodological Advancements

Research into 1-nonyl-1H-indole has primarily focused on its biological activities and synthesis. Studies have synthesized and evaluated series of N-alkyl indoles, including the nonyl variant, for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative disease research. researchgate.net While N-alkyl indoles demonstrated some inhibition of AChE, they were found to lose activity towards BChE, suggesting a critical role for other functional groups in dual inhibition. researchgate.net

In the realm of anticonvulsant research, a series of 3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1-alkyl-1H-indole derivatives were synthesized and tested. researchgate.net Within this series, the compound 3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1-nonyl-1H-indole (4p) emerged as the most potent, exhibiting a median effective dose (ED50) of 10.2 mg/kg in mice, indicating significant anticonvulsant properties. researchgate.net

Methodological advancements in the synthesis of N-alkylindoles are also noteworthy. An aluminum-catalyzed reaction has been developed for the cross-selective C3–N1′ coupling of N-methoxyindoles with various indoles, including N-alkylindoles like the n-nonyl variant, to form 1,3′-biindole derivatives. mdpi.com This demonstrates a modern catalytic approach to creating complex indole (B1671886) structures. mdpi.com

Table 1: Summary of Key Research Findings for this compound

Area of Study Key Finding Reference
Cholinesterase Inhibition N-alkyl indoles, including the nonyl derivative, showed inhibition of AChE but lost activity towards BChE compared to related N-alkyl isatins. researchgate.net
Anticonvulsant Activity A derivative, 3-[2-(4H-1,2,4-triazol-4-yl)ethyl]-1-nonyl-1H-indole, was identified as a highly potent anticonvulsant agent in mouse models. researchgate.net
Synthetic Methodology N-nonylindole can be used as a substrate in aluminum-catalyzed reactions to synthesize N-alkylated bisindoles. mdpi.com

Identification of Remaining Challenges and Knowledge Gaps in this compound Research

Despite these findings, significant knowledge gaps and challenges remain. The research on this compound has been narrowly focused on specific biological activities. Its broader pharmacological profile is largely unexplored. A major challenge lies in the rational design of derivatives that can achieve high selectivity for specific biological targets. For instance, while some N-alkyl indoles show AChE inhibition, understanding the precise structure-activity relationships (SAR) is necessary to improve potency and selectivity. researchgate.net

Furthermore, the physical and material properties of this compound are almost entirely uncharacterized. Its potential application in areas outside of biomedicine, such as materials science or organic electronics, remains a significant unknown. The long nonyl chain suggests potential for self-assembly or modification of surface properties, but experimental data is lacking. A structural study of the related compound, 1-nonyl-2,3-dihydro-1H-indole-2,3-dione, revealed that the nonyl chains intercalate in the crystal structure, forming micellar blocks, which hints at the interesting solid-state properties that this compound might possess. researchgate.net

Emerging Research Avenues for this compound and Related Structures

Future research is poised to expand from the current narrow focus into broader areas of synthesis, computational analysis, and materials application.

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and versatile synthetic methods for functionalized indoles is an emerging area of high interest. organic-chemistry.org While classical methods like the Fischer and Gassman syntheses exist, they have limitations. luc.edu Modern research is focused on transition-metal-catalyzed reactions that offer greater control and broader substrate scope.

Emerging avenues applicable to this compound synthesis and derivatization include:

Palladium-catalyzed Domino Reactions: These allow for one-pot, multi-component procedures to access complex substituted indoles. organic-chemistry.org

Copper and Rhodium Catalysis: These metals have been used to control the regiodivergent rearrangements of indole-based onium ylides, enabling the selective formation of different structural isomers. nih.gov

Aluminum and Zinc Catalysis: Lewis acids like Al(OTf)3 and Zn(OTf)2 have proven effective in catalyzing C-N bond formations and cyclization reactions to produce novel indole structures. organic-chemistry.orgmdpi.com

These advanced catalytic systems provide the tools to not only improve the synthesis of the parent this compound but also to create libraries of related, functionalized structures for further study.

Table 2: Examples of Modern Catalytic Systems for Indole Synthesis

Catalytic System Description of Method Reference
Palladium (Pd) Enables one-pot, three-component synthesis of 2,3-substituted indoles via a domino Sonogashira coupling and aminopalladation sequence. organic-chemistry.org
Zinc (Zn(OTf)2) Catalyzes the cyclization of anilines with propargyl alcohols to effectively prepare various indole derivatives. organic-chemistry.org
Copper (Cu) / Rhodium (Rh) Used for catalyst-controlled regiodivergence in rearrangements of indole-based ylides, leading to different structural products. nih.gov
Aluminum (Al(OTf)3) Facilitates the cross-selective C3–N1′ coupling reactions between N-methoxyindoles and other indoles. mdpi.com

Development of Advanced Computational Models for Property Prediction and Mechanistic Insight

Computational chemistry is an increasingly vital tool for accelerating research. The development of advanced computational models offers a path to predict the properties of this compound and its derivatives, providing mechanistic insights that can guide experimental work.

Density Functional Theory (DFT) has been successfully used to investigate the mechanisms of catalyst-controlled indole rearrangements and to determine the absolute configurations of chiral indole derivatives. nih.govcsic.es For the closely related 1-nonyl-2,3-dihydro-1H-indole-2,3-dione, DFT calculations and Hirshfeld surface analysis have been used to understand its crystal packing and intermolecular interactions. researchgate.net

Future computational work could focus on:

Predictive SAR: Building quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel this compound derivatives, saving time and resources in synthesis and screening.

Mechanistic Elucidation: Using DFT and other methods to understand the reaction mechanisms of novel synthetic pathways, enabling their optimization.

Materials Property Simulation: Modeling the self-assembly behavior, electronic properties, and interfacial interactions of this compound to predict its suitability for various material science applications.

Diversification of Non-Biomedical Applications and Material Science Integration

A significant opportunity for future research lies in exploring the non-biomedical applications of this compound. The indole moiety itself is of interest in material chemistry. researchgate.net Pyrrole-based fused ring systems, including 1H-indole, have been investigated for their potential in organic electronics, though they remain less studied than other systems. acs.org

Specific avenues for exploration include:

Organic Electronics: Investigating this compound as a component in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The long alkyl chain could influence molecular packing and film morphology, which are critical for device performance. acs.org

Polymer Science: Using this compound as a monomer or a functional additive in polymers. The interactions between indole derivatives and polymers have been studied, suggesting potential applications in creating responsive materials or as components in drug delivery systems. researchgate.net

Surface Modification: Exploring the ability of this compound to self-assemble on surfaces, creating functional coatings with tailored hydrophobicity or other properties.

By expanding research into these areas, the scientific community can unlock the full potential of this compound and its related structures, moving beyond its current applications and establishing its utility in the broader fields of chemistry and materials science.

Q & A

Q. What are the most reliable synthetic methods for preparing 1-nonyl-1H-indole, and how can reaction conditions be optimized?

  • Methodology : this compound is typically synthesized via N-alkylation of the indole core. A common approach involves using sodium hydride (NaH) as a base in dimethyl sulfoxide (DMSO) to deprotonate the indole nitrogen, followed by reaction with 1-bromononane or a similar alkyl halide . Key parameters for optimization include:
  • Reaction time : Extended stirring (2–4.5 hours) improves yield.
  • Temperature : Room temperature is sufficient, but mild heating (40–60°C) may accelerate sluggish reactions.
  • Purification : Crude products are often extracted with dichloromethane (CH₂Cl₂) and dried over anhydrous Na₂SO₄. Column chromatography may be required for high-purity isolates.

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

  • Key Techniques :
  • ¹H NMR : Confirms alkyl chain integration (e.g., nonyl group signals at δ 0.88 ppm for terminal CH₃ and δ 1.25–1.35 ppm for CH₂ groups) and indole aromatic protons (δ 6.5–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₇H₂₃N; theoretical MW: 241.36 g/mol).
  • X-ray Crystallography : Resolves substituent positioning on the indole ring (e.g., alkyl chain orientation) but requires single crystals, which may be challenging to obtain .

Q. How can researchers ensure purity and stability of this compound during storage?

  • Purification : Use silica gel chromatography with hexane/ethyl acetate gradients to remove unreacted alkyl halides or byproducts .
  • Storage : Store under inert gas (Ar/N₂) at –20°C to prevent oxidation. Avoid prolonged exposure to light, as indoles are prone to photodegradation .

Advanced Research Questions

Q. How should contradictory bioactivity data for this compound derivatives be analyzed in pharmacological studies?

  • Data Contradiction Framework :
  • Assay Variability : Compare cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., serum-free vs. serum-containing media) to identify confounding factors .
  • Structural Confounders : Confirm substituent regiochemistry (e.g., alkyl chain position on indole) using NOESY NMR, as misassignment can lead to false bioactivity conclusions .
  • Statistical Validation : Apply multivariate analysis to distinguish noise from biologically relevant trends (e.g., IC₅₀ variability across replicates).

Q. What strategies improve synthetic yields of this compound in large-scale reactions?

  • Optimization Approaches :
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) may enhance coupling efficiency for challenging alkylation steps .
  • Solvent Effects : Replace DMSO with N-methylpyrrolidone (NMP) for better solubility of long-chain alkyl halides.
  • Green Chemistry : Explore microwave-assisted synthesis to reduce reaction time and energy consumption .

Q. How can structure-activity relationship (SAR) studies for this compound derivatives be systematically designed?

  • SAR Workflow :

Core Modifications : Synthesize analogs with varying alkyl chain lengths (e.g., C7, C9, C11) to assess hydrophobicity effects .

Substituent Positioning : Compare N-alkylated vs. C3-alkylated indoles using computational docking (e.g., AutoDock Vina) to predict binding affinity differences .

Bioactivity Testing : Use standardized assays (e.g., kinase inhibition or GPCR binding) to quantify potency shifts.

Q. What are the challenges in evaluating the metabolic stability of this compound in vivo?

  • Methodological Considerations :
  • LC-MS/MS Analysis : Track metabolites in plasma or liver microsomes. Indole derivatives often undergo cytochrome P450-mediated oxidation, producing hydroxylated or demethylated products .
  • Species Differences : Compare rodent vs. human microsomal stability to predict translatability.
  • Prodrug Design : Introduce biodegradable groups (e.g., esters) to enhance bioavailability .

Q. How can computational modeling guide the design of this compound-based inhibitors?

  • In Silico Strategies :
  • Docking Studies : Use crystal structures of target proteins (e.g., kinases from PDB ID 2JR) to model indole interactions .
  • MD Simulations : Assess alkyl chain flexibility and its impact on binding pocket occupancy over 100-ns trajectories .
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett σ values) with bioactivity data to predict novel analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.